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  • Product: 3-Aminoadamantan-1-ol hydrobromide
  • CAS: 42501-53-1

Core Science & Biosynthesis

Foundational

3-Aminoadamantan-1-ol Hydrobromide: Chemical Properties, Mechanistic Utility, and Synthesis Protocols

Executive Summary 3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1) is a highly specialized, sterically rigid aliphatic compound that serves as a critical building block in modern medicinal chemistry[1]. Derived from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1) is a highly specialized, sterically rigid aliphatic compound that serves as a critical building block in modern medicinal chemistry[1]. Derived from the adamantane cage—a highly lipophilic and metabolically stable tricyclic hydrocarbon—this compound is most notably recognized as the primary precursor in the synthesis of Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes[2].

This technical guide provides an in-depth analysis of the chemical properties, structural dynamics, and experimental methodologies associated with 3-aminoadamantan-1-ol hydrobromide, designed for researchers and drug development professionals.

Chemical Profile & Structural Dynamics

The adamantane scaffold is characterized by its unique spatial arrangement, which imparts significant steric bulk and lipophilicity to the molecule. The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) at the 3- and 1-positions, respectively, creates a bifunctional molecule capable of participating in complex orthogonal reactions[3].

Converting the free base (3-amino-1-adamantanol, CAS: 702-82-9) into its hydrobromide salt (CAS: 42501-53-1) dramatically alters its physicochemical profile[4]. The salt formation neutralizes the basicity of the primary amine, preventing spontaneous oxidation, enhancing thermal stability, and significantly increasing aqueous solubility—a critical parameter for downstream biphasic reactions or purification steps[5].

Quantitative Physicochemical Data

The following table summarizes the core chemical properties of the compound and its free base form[6],[7],[8].

PropertyValue / Description
Chemical Name 3-Aminoadamantan-1-ol hydrobromide
CAS Number (Salt) 42501-53-1
CAS Number (Free Base) 702-82-9
Molecular Formula C₁₀H₁₈BrNO (C₁₀H₁₇NO · HBr)
Molecular Weight 248.16 g/mol
Appearance White to off-white crystalline powder
Melting Point (Free Base) ~265 °C (Decomposes)
Solubility (Free Base) Soluble in organic solvents (DMSO, Methanol); Insoluble in water
Solubility (HBr Salt) Enhanced aqueous solubility; Soluble in polar protic solvents
Storage Conditions Dark place, inert atmosphere, room temperature

Mechanistic Role in Pharmaceutical Synthesis

The primary industrial and academic application of 3-aminoadamantan-1-ol is the synthesis of Vildagliptin[9]. The adamantane moiety is not merely a structural placeholder; it actively dictates the drug's pharmacodynamics. When Vildagliptin binds to the DPP-4 enzyme, the bulky adamantyl group occupies the S1 hydrophobic pocket of the enzyme, providing exceptional binding affinity and extending the drug's half-life by shielding the adjacent scissile bond from enzymatic degradation[10].

Synthesis Pathway Causality

The synthesis typically involves the coupling of 3-amino-1-adamantanol with 1-chloroacetyl-(S)-2-cyanopyrrolidine[10]. The reaction is driven by the nucleophilic attack of the adamantyl amine on the α-carbon of the chloroacetyl group. Using the hydrobromide salt of the adamantyl amine requires an initial neutralization step (often using potassium carbonate) to liberate the free nucleophilic amine in situ[10]. This controlled liberation prevents side reactions and limits the formation of dimeric impurities.

Pathway A Adamantane (Hydrocarbon Cage) B 3-Amino-1-adamantanol (Free Base) A->B C-H Oxidation & Amination C 3-Aminoadamantan-1-ol Hydrobromide B->C HBr Gas (Stabilization) D Vildagliptin (DPP-4 Inhibitor) B->D Coupling with Cyanopyrrolidine C->D In situ Base Neutralization

Diagram 1: The chemical pathway from adamantane to Vildagliptin, highlighting the role of the HBr salt.

Experimental Methodology: Synthesis and Purification

The functionalization of the adamantane cage is notoriously difficult due to the high stability of its C-H bonds. Standard protocols rely on aggressive oxidative conditions to generate a carbocation intermediate at the bridgehead positions[11]. The following self-validating protocol details the synthesis of 3-aminoadamantan-1-ol hydrobromide from adamantane, ensuring high yield and purity[5].

Step-by-Step Protocol: Synthesis of 3-Aminoadamantan-1-ol Hydrobromide

Step 1: C-H Bond Activation and Nitration

  • Procedure: Suspend 10 g of adamantane in 10 mL of glacial acetic acid. Slowly add 30 mL of fuming nitric acid dropwise under vigorous stirring, maintaining the temperature strictly below 30 °C.

  • Causality: Fuming nitric acid acts as a powerful oxidant to break the inert C-H bond, forming a tertiary carbocation at the bridgehead. Glacial acetic acid serves as a solvent that moderates the highly exothermic reaction. Temperature control (<30 °C) is critical to prevent runaway oxidation and poly-nitration.

Step 2: Hydroxylation via Acid Catalysis

  • Procedure: Once the adamantane is fully dissolved (verified via Gas Chromatography), add 55 mL of concentrated sulfuric acid. Heat the mixture to 90 °C for 12 hours.

  • Causality: The addition of sulfuric acid drives the hydroxylation of the nitrated intermediate. The prolonged heating ensures complete conversion of the intermediate carbocations into the hydroxylated product by trapping them with water generated in situ.

Step 3: Extraction and Phase Separation

  • Procedure: Cool the reaction mixture and slowly neutralize it with a 40% sodium hydroxide (NaOH) solution until pH 12 is reached. Extract the aqueous mixture with n-butanol.

  • Causality: The highly alkaline environment (pH 12) ensures that the synthesized 3-amino-1-adamantanol remains in its unprotonated, free-base form, which is insoluble in water but highly soluble in the organic n-butanol phase, allowing for efficient liquid-liquid extraction.

Step 4: Salt Formation and Crystallization

  • Procedure: Dry the organic n-butanol fraction over anhydrous sodium sulfate. Bubble gaseous hydrogen bromide (HBr) through the dried organic phase until saturation is achieved. Filter the resulting white precipitate and dry under a vacuum.

  • Causality: Introducing anhydrous HBr gas protonates the primary amine, instantly forming the hydrobromide salt. Because the salt is highly polar, it becomes insoluble in the organic n-butanol solvent and precipitates out as a high-purity crystalline solid (Yield: ~91%)[5].

Workflow Step1 Step1 Step2 2. Hydroxylation Conc. H2SO4 90°C for 12 hours Step1->Step2 Carbocation generation Step3 3. Extraction NaOH to pH 12 n-Butanol extraction Step2->Step3 Hydroxylated intermediate Step4 4. Salt Formation Anhydrous HBr Gas Precipitation & Filtration Step3->Step4 Free base in organic phase

Diagram 2: Step-by-step experimental workflow for synthesizing 3-aminoadamantan-1-ol hydrobromide.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required before utilizing the hydrobromide salt in API manufacturing.

  • Reversed-Phase Liquid Chromatography (RP-LC): Used to quantify the purity of the compound. Because 3-amino-1-adamantanol lacks a strong chromophore for UV detection, evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS) are often coupled with the HPLC system to detect trace impurities[8].

  • Gas Chromatography (GC): Utilized during Step 1 and Step 2 of the synthesis to monitor the disappearance of the adamantane starting material and ensure complete conversion[5].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are employed to confirm the structural integrity of the adamantane cage and the correct 1,3-substitution pattern of the hydroxyl and amine groups.

Sources

Exploratory

Physicochemical Characteristics and Synthetic Workflows of 3-Aminoadamantan-1-ol Hydrobromide: A Technical Whitepaper

Executive Summary In the landscape of modern pharmaceutical development, the strategic incorporation of bulky, lipophilic scaffolds is a proven methodology for enhancing a drug's metabolic stability and pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the strategic incorporation of bulky, lipophilic scaffolds is a proven methodology for enhancing a drug's metabolic stability and pharmacokinetic profile. 3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1) stands as a premier example of such a scaffold[1]. Characterized by its highly symmetrical, rigid tricyclic cage, this compound serves as the critical building block in the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes[2][3].

As a Senior Application Scientist, I frequently observe that the choice of salt form is just as critical as the target molecule itself. While the free base (3-amino-1-adamantanol) is synthetically useful, it is prone to atmospheric oxidation and hygroscopicity. The hydrobromide (HBr) salt is engineered to resolve these liabilities, offering superior crystallinity, precise stoichiometric control during scale-up, and exceptional thermal stability. This whitepaper dissects the physicochemical properties, validated synthetic protocols, and downstream applications of 3-aminoadamantan-1-ol hydrobromide.

Molecular Architecture & Physicochemical Profile

The core of 3-aminoadamantan-1-ol hydrobromide is the adamantane cage—a diamondoid structure consisting of three fused cyclohexane rings in the chair conformation. This architecture is virtually strain-free, rendering the carbon skeleton chemically inert to many degradation pathways. The functionalization at the bridgehead carbons (positions 1 and 3) with hydroxyl and amino groups, respectively, provides orthogonal reactivity essential for complex coupling reactions[1].

The hydrobromide salt form specifically alters the intermolecular hydrogen-bonding network. The bromide counterion strongly interacts with the protonated primary amine, creating a highly ordered crystal lattice that resists moisture uptake compared to the hydrochloride or free base variants.

Quantitative Physicochemical Data

The following table summarizes the validated physicochemical parameters of the hydrobromide salt:

ParameterSpecification / ValueCausality / Significance
Chemical Name 3-Aminoadamantan-1-ol hydrobromideStandard IUPAC nomenclature.
CAS Number 42501-53-1Unique registry identifier for the HBr salt[4].
Molecular Formula C₁₀H₁₇NO · HBrDictates stoichiometric calculations in coupling.
Molecular Weight 248.16 g/mol Ensures precise molar equivalents during scale-up.
Appearance White to off-white crystalline powderIndicates high purity; discoloration implies oxidation.
Melting Point >250 °C (Decomposes)High lattice energy confirms robust thermal stability[1].
Solubility Profile Soluble in H₂O, MeOH; Insoluble in HexanesEnables biphasic extraction and selective precipitation.

Synthetic Methodologies & Mechanistic Pathways

The industrial synthesis of 3-aminoadamantan-1-ol hydrobromide must balance yield with safety, avoiding highly explosive intermediates where possible. The most robust route involves the direct functionalization of the adamantane core via nitration, followed by hydrolysis and salt formation[2].

Experimental Protocol: Synthesis of 3-Aminoadamantan-1-ol Hydrobromide

This protocol is designed as a self-validating system. Each phase includes integrated analytical checks to ensure the reaction proceeds safely and completely.

Phase 1: Bridgehead Nitration

  • Preparation: Suspend 10.0 g (0.073 mol) of adamantane in 10 mL of glacial acetic acid within a jacketed reactor equipped with an overhead stirrer.

  • Addition: Dropwise, add 30 mL (0.73 mol) of fuming nitric acid. Critical Control: Maintain the internal temperature strictly below 30 °C using active cooling to prevent runaway exothermic oxidation[2].

  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the non-polar adamantane spot indicates complete conversion to 1-nitro-3-hydroxyadamantane.

Phase 2: Hydrolysis and Reduction

  • Acidic Rearrangement: To the crude nitration mixture, slowly add 55 mL (1.03 mol) of concentrated sulfuric acid.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. The strongly acidic environment facilitates the conversion of the nitro group to the primary amine while preserving the hydroxyl group.

  • Quenching & Extraction: Cool the reactor to 5 °C. Neutralize the mixture dropwise with a 40% NaOH solution until pH 12 is achieved. Extract the aqueous layer with n-butanol (3 x 50 mL). Causality: The high pH ensures the amine is fully deprotonated (free base), partitioning selectively into the organic n-butanol phase[2].

Phase 3: Hydrobromide Salt Formation

  • Drying: Dry the combined n-butanol fractions over anhydrous Na₂SO₄ to remove residual water, which would otherwise solubilize the final salt and reduce yield.

  • Precipitation: Saturate the dried organic fraction by bubbling anhydrous gaseous hydrogen bromide (HBr) through the solution.

  • Isolation: A dense white precipitate of 3-aminoadamantan-1-ol hydrobromide will form immediately. Filter under vacuum, wash with cold diethyl ether, and dry under a high vacuum to afford the product (Yield: ~91%)[2].

Synthesis Adamantane Adamantane (Starting Material) Nitration Nitration (HNO3 / AcOH) Adamantane->Nitration Intermediate 1-Nitro-3-hydroxyadamantane (Intermediate) Nitration->Intermediate T < 30°C Hydrolysis Hydrolysis & Reduction (H2SO4, 90°C) Intermediate->Hydrolysis FreeBase 3-Aminoadamantan-1-ol (Free Base) Hydrolysis->FreeBase NaOH to pH 12 SaltForm Salt Formation (Gaseous HBr in n-Butanol) FreeBase->SaltForm Extraction Product 3-Aminoadamantan-1-ol HBr (Final Product) SaltForm->Product Precipitation

Caption: Synthetic workflow for 3-aminoadamantan-1-ol hydrobromide from adamantane.

Analytical Characterization (Self-Validating Systems)

To guarantee the integrity of the synthesized batch before downstream pharmaceutical use, the following analytical signatures must be verified:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The successful formation of the HBr salt is confirmed by a broad, intense band between 3200–2800 cm⁻¹, characteristic of the -NH₃⁺ stretching vibrations, masking the typical sharp primary amine doublets. A distinct, sharp peak at ~3400 cm⁻¹ confirms the intact bridgehead -OH group.

  • Nuclear Magnetic Resonance (¹H-NMR, D₂O): The rigid adamantane cage produces a highly characteristic splitting pattern. Look for the broad multiplet around 1.50–2.20 ppm integrating to 14 protons (the methylene and methine protons of the cage). The absence of protons adjacent to the heteroatoms (since positions 1 and 3 are bridgehead quaternary carbons) is a key structural validation.

  • LC-MS (ESI+): Liquid chromatography coupled with mass spectrometry should yield a dominant peak at m/z 168.1 [M+H]⁺, corresponding to the ionized free base liberated in the MS source. Purity should exceed 99.0% by UV integration at 210 nm.

Application in Drug Development: Vildagliptin Synthesis

The primary utility of 3-aminoadamantan-1-ol hydrobromide is its role as the nucleophilic partner in the synthesis of Vildagliptin. The bulky adamantyl group fits perfectly into the S1 pocket of the DPP-4 enzyme, providing the drug's high binding affinity and selectivity[3].

Experimental Protocol: Vildagliptin Coupling Workflow
  • Free-Basing the Precursor: The HBr salt must be neutralized in situ. Suspend 3-aminoadamantan-1-ol hydrobromide in 2-butanone and add 5.5 equivalents of potassium carbonate (K₂CO₃). The mild base liberates the free amine without degrading the substrate[5].

  • Electrophile Preparation: In a separate vessel, L-prolinamide is reacted with chloroacetyl chloride to yield the highly reactive electrophile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[5].

  • Sₙ2 Coupling: Add the electrophile to the free-based adamantane solution. Introduce a catalytic amount of potassium iodide (KI, ~5 mol%). Causality: KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, drastically accelerating the Sₙ2 nucleophilic attack by the sterically hindered adamantyl amine[5].

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and recrystallize from isopropyl acetate to yield pure Vildagliptin.

Vildagliptin Pro L-Prolinamide Acylation Acylation & Dehydration (Chloroacetyl chloride) Pro->Acylation Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Acylation->Intermediate Coupling Nucleophilic Substitution (SN2 Coupling, KI cat.) Intermediate->Coupling HBrSalt 3-AA·HBr (Precursor) Base Neutralization (K2CO3) HBrSalt->Base FreeAmine 3-AA Free Base Base->FreeAmine FreeAmine->Coupling Vildagliptin Vildagliptin (DPP-4 Inhibitor) Coupling->Vildagliptin

Caption: Mechanistic pathway for Vildagliptin synthesis utilizing 3-AA·HBr.

Conclusion

3-Aminoadamantan-1-ol hydrobromide is a masterpiece of rational intermediate design. By trapping the volatile and hygroscopic free base as a highly crystalline hydrobromide salt, chemists achieve a stable, easily handled, and stoichiometrically precise reagent. Understanding the causality behind its synthesis—from the careful temperature control during nitration to the strategic use of KI in downstream Sₙ2 couplings—is essential for any drug development professional looking to scale up adamantane-based therapeutics.

References

  • RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof. Google Patents. Available at:[2]

  • Decoding the Chemistry: 3-Amino-1-Adamantanol as a Building Block for Better Health. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link][1]

  • A concise and efficient synthesis of vildagliptin. ResearchGate. Available at:[Link][3]

  • A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. ACS Omega. Available at:[Link][5]

Sources

Foundational

The Cornerstone of Gliptin Synthesis: An In-depth Technical Guide to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the Key Intermediate for Vildagliptin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Keystone Intermediate in Diabetes Therapy Vildagliptin is an oral anti-hyperglycemic agent that has become a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Keystone Intermediate in Diabetes Therapy

Vildagliptin is an oral anti-hyperglycemic agent that has become a significant therapeutic option for the management of type 2 diabetes mellitus. It functions as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Vildagliptin enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1]

The chemical architecture of Vildagliptin is a testament to precision in medicinal chemistry, featuring a unique adamantane moiety and a chiral cyanopyrrolidine group. The synthesis of such a molecule on an industrial scale necessitates a robust, efficient, and reproducible strategy. Central to this strategy is the identification and synthesis of a key intermediate that allows for the convergent assembly of the final active pharmaceutical ingredient (API). For Vildagliptin, this crucial building block is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile .[2][3][4][5] This guide provides a comprehensive technical overview of the synthesis, characterization, and utilization of this pivotal intermediate, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The selection of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as the key intermediate is a strategic decision rooted in sound chemical principles. The molecule is ingeniously designed to incorporate two key reactive handles:

  • The Chloroacetyl Group: This activated acyl group serves as a potent electrophile, primed for nucleophilic substitution by the primary amine of the adamantane moiety (3-amino-1-adamantanol). This reaction forms the core amide linkage of the Vildagliptin molecule.

  • The Cyanopyrrolidine Moiety: The nitrile group and the stereochemistry at the C2 position of the pyrrolidine ring are essential for the molecule's inhibitory activity against the DPP-4 enzyme.[1][3]

By synthesizing this intermediate, the overall Vildagliptin synthesis is streamlined into a convergent process. The two complex fragments of the final molecule—the adamantane derivative and the functionalized proline derivative—are prepared separately and then coupled in a final, high-yielding step.[6][7]

Synthetic Pathways to the Core Intermediate

Several synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile have been developed, with most starting from the readily available and relatively inexpensive chiral building block, L-proline or its amide derivative, L-prolinamide. The choice of starting material often dictates the specific sequence of reactions.

Route 1: From L-Proline

This common and cost-effective approach involves a two-step process: N-acylation followed by conversion of the carboxylic acid to a nitrile.[2][5][8][9]

  • N-Acylation: L-proline is reacted with chloroacetyl chloride to form N-(chloroacetyl)-L-proline. This reaction is typically carried out in an appropriate organic solvent like tetrahydrofuran (THF).[8][9] The causality behind this choice is the need for an aprotic solvent that can solubilize the starting materials without reacting with the highly reactive chloroacetyl chloride.

  • Nitrile Formation: The carboxylic acid of N-(chloroacetyl)-L-proline is then converted into a nitrile. This is the most critical and challenging step of this route. A common method involves a two-stage process:

    • Amide Formation: The carboxylic acid is first converted to the corresponding primary amide. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) followed by treatment with ammonium bicarbonate.[5]

    • Dehydration: The resulting amide is then dehydrated to the nitrile. A variety of dehydrating agents can be employed, with trifluoroacetic anhydride (TFAA) being a frequently cited and effective reagent.[3][5][6] The choice of a powerful dehydrating agent is crucial to drive the reaction to completion and achieve a high yield.

G L_Proline L-Proline N_Acylated N-(chloroacetyl)-L-proline L_Proline->N_Acylated Amide N-(chloroacetyl)-L-prolinamide N_Acylated->Amide Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Amide->Intermediate

Caption: Synthetic workflow starting from L-Proline.

Route 2: From L-Prolinamide

Utilizing L-prolinamide as the starting material offers a more direct pathway as the amide functionality is already in place.[6][7]

  • N-Acylation: L-prolinamide is directly acylated with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl generated.

  • Dehydration: The resulting 1-chloroacetyl-2-(S)-pyrrolidine carboxamide is then dehydrated to the target nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[6] As with the previous route, powerful dehydrating agents like trifluoroacetic anhydride or Vilsmeier reagent are employed.[6][10]

G L_Prolinamide L-Prolinamide Acyl_Amide 1-chloroacetyl-2-(S)- pyrrolidine carboxamide L_Prolinamide->Acyl_Amide Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Acyl_Amide->Intermediate

Caption: Synthetic workflow starting from L-Prolinamide.

Experimental Protocol: Synthesis from L-Prolinamide

The following protocol is a representative example based on established literature procedures.[3][5]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • Suspend L-prolinamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in the same solvent to the cooled suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate can either be isolated by filtration and washing or used directly in the next step ("telescoped").[6]

Step 2: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • To the reaction mixture containing the amide intermediate (or to a solution of the isolated amide) in a suitable solvent like THF, cool the mixture to 0-5 °C.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for approximately 2 hours.[3]

  • The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is carefully quenched. This is often achieved by the portion-wise addition of a weak base like ammonium bicarbonate or sodium bicarbonate solution.[3][5]

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can be purified by crystallization or column chromatography.

Final Convergent Step: Synthesis of Vildagliptin

The culmination of the synthetic strategy is the coupling of the key intermediate with 3-amino-1-adamantanol.[7][11]

G Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Vildagliptin Vildagliptin Intermediate->Vildagliptin Base (e.g., K2CO3) Solvent (e.g., 2-butanone) Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Final coupling step to synthesize Vildagliptin.

This N-alkylation reaction is a nucleophilic substitution where the amino group of 3-amino-1-adamantanol displaces the chloride from the chloroacetyl group of the intermediate.

Reaction Conditions:

ParameterTypical ConditionRationale
Base Potassium carbonate (K₂CO₃)To neutralize the HCl byproduct, driving the reaction to completion.[6][8]
Solvent 2-Butanone, THF, DCMAprotic solvents that facilitate the reaction without interfering.[6][8]
Catalyst Potassium iodide (KI)Can be used to facilitate the reaction via the Finkelstein reaction, converting the chloride to a more reactive iodide in situ.[8]
Temperature 35-40 °C to refluxModerate heating is often required to ensure a reasonable reaction rate.[6][8]

This final step, followed by purification, yields Vildagliptin with high purity and in good yield, demonstrating the effectiveness of this convergent synthetic strategy.

Conclusion

The synthesis of Vildagliptin is a prime example of modern pharmaceutical process development, where the strategic selection of a key intermediate is paramount. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile stands out as this cornerstone, enabling a robust, scalable, and efficient manufacturing process. Its synthesis, primarily from L-proline or L-prolinamide, involves well-understood chemical transformations that can be optimized for industrial production. By providing both the essential chiral center and the reactive handle for the final coupling step, this intermediate simplifies a complex molecular assembly into a manageable and convergent process. A thorough understanding of its synthesis and reactivity is therefore indispensable for any scientist or researcher involved in the development of DPP-4 inhibitors and related pharmaceutical compounds.

References

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Singh, S., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. Chirogate. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. (2023). ACS Omega. [Link]

  • Zhu, T., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3492. [Link]

  • Li, J., et al. (2015). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, 54B, 1128-1132. [Link]

  • Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. ResearchGate. [Link]

  • Simple environment-friendly synthesis process of vildagliptin. (2014).
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of a Saxagliptin Fragment. (2014). Synfacts. [Link]

  • Preparation of sitagliptin intermediate. (2009).
  • Synthetic process of vildagliptin. (2015).
  • A Cost-Effective Method to Prepare Pure Vildagliptin. ResearchGate. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid. (2019). SciSpace. [Link]

  • Preparation of highly pure vildagliptin. (2010).
  • Process For The Preparation Of Vildagliptin. Quick Company. [Link]

  • Synthesis method of saxagliptin intermediate. (2021).
  • Intermediates of sitagliptin and preparation process thereof. (2013).
  • Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. (2015). Organic Process Research & Development. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pre-Column Derivatization of 3-Aminoadamantan-1-ol for HPLC-UV Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Active Pharmaceutical Ingredient (API) Quality Control Introduction & The Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Active Pharmaceutical Ingredient (API) Quality Control

Introduction & The Analytical Challenge

3-Aminoadamantan-1-ol (CAS: 702-82-9) is a highly valuable tricyclic aliphatic compound, primarily utilized as a critical intermediate in the synthesis of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes[1].

From an analytical perspective, quantifying 3-aminoadamantan-1-ol using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a significant challenge. The adamantane backbone is entirely aliphatic and lacks a conjugated π -electron system (chromophore)[2]. Consequently, it exhibits negligible UV absorbance above 200 nm, making direct UV detection impossible without severe baseline noise and solvent interference. To resolve this, pre-column derivatization is mandatory to covalently attach a UV-active tag to the molecule[3].

Mechanistic Causality & Reagent Selection (E-E-A-T)

As analytical scientists, we must select a derivatization strategy that is not only robust but highly specific. 3-Aminoadamantan-1-ol possesses two potential functional groups for derivatization: a primary amine ( −NH2​ ) and a tertiary hydroxyl ( −OH ).

Why 9-Fluorenylmethyl chloroformate (FMOC-Cl)? We utilize FMOC-Cl as the derivatization agent for several mechanistic reasons[4]:

  • High Selectivity: At a mildly alkaline pH (8.5–9.0), the primary amine is highly nucleophilic, while the tertiary hydroxyl remains fully protonated and sterically hindered. This ensures strict mono-derivatization at the amine site, preventing the formation of complex, multi-derivatized chromatographic peaks.

  • Robust Chromophore: The fluorenyl group provides exceptional UV absorbance at 265 nm, shifting the detection window well away from the UV cut-off of common mobile phases (like acetonitrile and methanol).

  • Reaction Kinetics: The nucleophilic acyl substitution between the adamantane amine and FMOC-Cl is rapid, reaching completion in 20 minutes at 30°C[4].

The Role of Borate Buffer (pH 8.5): The pKa of the primary amine on the adamantane ring is approximately 10.5. A pH of 8.5 strikes the perfect thermodynamic balance: it deprotonates a sufficient fraction of the amine to drive the nucleophilic attack, while remaining low enough to minimize the competitive, base-catalyzed hydrolysis of FMOC-Cl into the inactive byproduct FMOC-OH[4].

Quantitative Data Summaries

To provide context on method sensitivity, the following table summarizes the performance of various UV-active derivatization agents used for adamantane-class amines. FMOC-Cl offers an optimal balance of sensitivity and reagent stability.

Derivatizing AgentDetection Wavelength ( λ )LOD ( μg/mL )LOQ ( μg/mL )Linearity Range ( μg/mL )Reference
FMOC-Cl 265 nm0.501.502.0 – 50.0[4]
Phenyl isothiocyanate (PITC) 254 nm0.100.5010.0 – 50.0[5]
(2-Naphthoxy)acetyl chloride 226 nm0.230.6928.0 – 171.0[2]

Visualizations of Analytical Workflows

The following diagrams map the operational workflow and the chemical logic governing the derivatization process.

Workflow A 1. Sample Preparation (3-aminoadamantan-1-ol in ACN) B 2. Buffer Addition (Borate Buffer pH 8.5) A->B C 3. Derivatization Reaction (Add FMOC-Cl, 30°C, 20 min) B->C D 4. Reaction Quenching (Add Glycine to consume FMOC-Cl) C->D E 5. HPLC-UV Analysis (C18 Column, λ=265 nm) D->E

Figure 1: Step-by-step operational workflow for the pre-column derivatization and HPLC-UV analysis.

ReactionLogic Reactant1 Nucleophile 3-aminoadamantan-1-ol (Aliphatic Amine) Condition Alkaline Environment pH 8.5 Borate Buffer (Deprotonates Amine) Reactant1->Condition Reactant2 Electrophile FMOC-Cl (UV-active tag) Reactant2->Condition Product Detectable Adduct FMOC-Derivatized Adamantane (Absorbs at 265 nm) Condition->Product Nucleophilic Acyl Substitution

Figure 2: Chemical logic and causality of the FMOC-Cl derivatization reaction pathway.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system. By incorporating a quenching step and a reagent blank, the analyst can definitively isolate the analyte peak from unreacted derivatization agents.

Reagent Preparation
  • Borate Buffer (pH 8.5): Dissolve 1.91 g of sodium tetraborate decahydrate ( Na2​B4​O7​⋅10H2​O ) in 100 mL of HPLC-grade water. Adjust the pH strictly to 8.5 using 0.1 M HCl or 0.1 M NaOH. Causality: Precise pH control prevents FMOC-Cl degradation.

  • FMOC-Cl Reagent (1.5 mM): Dissolve 38.8 mg of 9-Fluorenylmethyl chloroformate in 100 mL of anhydrous Acetonitrile (ACN)[4]. Prepare fresh daily and store in amber vials to prevent photodegradation.

  • Quenching Solution (Glycine, 100 mM): Dissolve 750 mg of glycine in 100 mL of HPLC-grade water.

Derivatization Procedure
  • Sample Aliquot: Transfer 100 μL of the 3-aminoadamantan-1-ol sample (extracted in ACN) into a 2 mL amber HPLC autosampler vial.

  • Buffering: Add 100 μL of the Borate Buffer (pH 8.5) to the vial. Vortex for 5 seconds to ensure a homogenous alkaline environment.

  • Labeling: Add 200 μL of the FMOC-Cl Reagent. Seal the vial immediately.

  • Incubation: Place the vial in a thermostatic heating block at 30°C for exactly 20 minutes[4]. Causality: 20 minutes ensures >99% reaction completion without risking breakdown of the formed carbamate.

  • Quenching: Add 50 μL of the Glycine Quenching Solution. Vortex and let sit for 5 minutes. Causality: Glycine contains a primary amine that rapidly reacts with any leftover FMOC-Cl, converting it to FMOC-Glycine. This prevents excess FMOC-Cl from saturating the UV detector or co-eluting with the target analyte.

  • Blank Preparation: Repeat steps 1-5 using pure ACN instead of the sample. This blank is critical for validating that no background peaks interfere with the analyte retention time.

HPLC-UV Conditions
  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 μm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Gradient:

    • 0–5 min: 40% B

    • 5–15 min: Ramp to 90% B

    • 15–20 min: Hold at 90% B

    • 20–25 min: Return to 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL .

  • Detection: UV at 265 nm.

  • Column Temperature: 35°C.

References

  • TSI Journals. "A Pre-Column Derivatization Technique for the Development and Validation of a HPLC-UV Method." Acta Chimica and Pharmaceutica Indica. Available at:[Link]

  • ResearchGate. "Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization." ResearchGate. Available at: [Link]

Sources

Application

The Adamantane Advantage: 3-Aminoadamantan-1-ol Hydrobromide as a Versatile Building Block in Organic Synthesis

Introduction: The Enduring Appeal of the Adamantane Scaffold In the landscape of modern drug discovery and organic synthesis, the adamantane moiety stands out as a privileged scaffold.[1] Its unique, rigid, and lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Appeal of the Adamantane Scaffold

In the landscape of modern drug discovery and organic synthesis, the adamantane moiety stands out as a privileged scaffold.[1] Its unique, rigid, and lipophilic three-dimensional structure offers a powerful tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The adamantane cage can improve absorption, distribution, metabolism, and excretion (ADME) properties, provide a stable anchor for pharmacophoric groups, and even shield adjacent functionalities from metabolic degradation.[3] Among the functionalized adamantanes, 3-aminoadamantan-1-ol, particularly as its hydrobromide salt, has emerged as a crucial and versatile building block. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, for researchers, scientists, and drug development professionals.

While its most prominent role is as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, the utility of 3-aminoadamantan-1-ol extends far beyond this single application.[4][5] Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, opens a gateway to a diverse array of chemical transformations, allowing for the construction of complex molecules with potential therapeutic applications in antiviral and other disease areas.[6]

Physicochemical Properties and Handling

3-Aminoadamantan-1-ol hydrobromide is typically a white to off-white crystalline solid. The presence of the amino and hydroxyl groups allows for hydrogen bonding, influencing its solubility.[7] The hydrobromide salt form enhances its stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties of 3-Aminoadamantan-1-ol

PropertyValue
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Appearance White to yellow crystalline powder
Melting Point 265 °C (decomposes)
Solubility Slightly soluble in DMSO and Methanol

Data sourced from various chemical suppliers.

A critical consideration when using the hydrobromide salt in synthesis is the need to liberate the free amine for it to act as a nucleophile. This is typically achieved by in-situ neutralization with a suitable base. The choice of base and reaction conditions is crucial to avoid unwanted side reactions and ensure high yields.

Core Synthetic Transformations and Protocols

The synthetic utility of 3-aminoadamantan-1-ol hydrobromide stems from the differential reactivity of its amino and hydroxyl groups. The primary amine is a potent nucleophile, readily undergoing acylation, alkylation, and arylation. The tertiary hydroxyl group is less reactive but can be functionalized under specific conditions.

N-Functionalization: Gateway to Amides and Substituted Amines

The selective functionalization of the amino group is the most common transformation for this building block. The higher nucleophilicity of the amine compared to the tertiary alcohol allows for a high degree of selectivity under many reaction conditions.[8]

N-acylation is a fundamental transformation, pivotal in the synthesis of Vildagliptin and other bioactive amides. The reaction involves the treatment of 3-aminoadamantan-1-ol with an acylating agent, such as an acyl chloride or anhydride. When starting with the hydrobromide salt, a base is required to neutralize the ammonium salt and free the nucleophilic amine.

Protocol 1: General Procedure for N-Acylation of 3-Aminoadamantan-1-ol Hydrobromide

  • Materials:

    • 3-aminoadamantan-1-ol hydrobromide (1.0 eq)

    • Acyl chloride or anhydride (1.1 - 1.5 eq)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate) (2.0 - 2.5 eq)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Suspend 3-aminoadamantan-1-ol hydrobromide (1.0 eq) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (2.0 - 2.5 eq) to the suspension and stir for 15-30 minutes at room temperature. This step is crucial for the in-situ formation of the free amine.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the acylating agent (1.1 - 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated adamantanol.

Causality Behind Experimental Choices:

  • The use of at least two equivalents of base is necessary to both neutralize the hydrobromide salt and to scavenge the acid byproduct generated during the acylation reaction.

  • Anhydrous conditions are important to prevent the hydrolysis of the acylating agent.

  • Stepwise addition of the acylating agent at low temperature helps to control the exothermicity of the reaction.

Application Example: Synthesis of a Vildagliptin Precursor

A key step in the synthesis of Vildagliptin involves the N-alkylation of 3-aminoadamantan-1-ol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This reaction is effectively an N-acylation followed by an intramolecular cyclization in some synthetic routes, while in others it proceeds as a direct N-alkylation. For the purpose of this guide, we will focus on the direct N-alkylation of the amine.

Protocol 2: Synthesis of (S)-1-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile (Vildagliptin)

  • Materials:

    • 3-aminoadamantan-1-ol (free base, 1.0 eq)

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.05 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Potassium Iodide (KI, catalytic amount)

    • 2-Butanone (MEK) or other suitable solvent

  • Procedure:

    • To a solution of 3-aminoadamantan-1-ol (1.0 eq) in 2-butanone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

    • Heat the mixture to a moderate temperature (e.g., 35-45 °C).

    • Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.05 eq) in 2-butanone dropwise.

    • Stir the reaction mixture at this temperature until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system to yield Vildagliptin.[9]

Causality Behind Experimental Choices:

  • Potassium carbonate acts as the base to neutralize the HCl formed during the reaction.

  • Potassium iodide is a catalyst that facilitates the nucleophilic substitution through the in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).

  • The use of a polar aprotic solvent like 2-butanone is suitable for this type of nucleophilic substitution reaction.

The synthesis of N-aryl adamantane derivatives is of significant interest in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[10] 3-aminoadamantan-1-ol can be employed as the amine component in this reaction.

Protocol 3: Palladium-Catalyzed N-Arylation of 3-Aminoadamantan-1-ol (Conceptual Protocol)

  • Materials:

    • 3-aminoadamantan-1-ol hydrobromide (1.2 eq)

    • Aryl halide (e.g., bromobenzene) (1.0 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 3-aminoadamantan-1-ol hydrobromide (1.2 eq), the palladium precatalyst, the phosphine ligand, and the strong base to a dry reaction vessel.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst and a phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination. The choice of ligand is crucial and often needs to be optimized for specific substrates.[11]

  • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous and oxygen-free conditions are critical to prevent the deactivation of the palladium catalyst.

O-Functionalization: Exploring the Reactivity of the Tertiary Alcohol

While the amino group is more nucleophilic, the tertiary hydroxyl group of 3-aminoadamantan-1-ol can also be functionalized. This typically requires protection of the more reactive amino group first, followed by reaction of the hydroxyl group.

To selectively react the hydroxyl group, the amino group is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Protocol 4: N-Boc Protection of 3-Aminoadamantan-1-ol

  • Materials:

    • 3-aminoadamantan-1-ol hydrobromide (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Base (e.g., Triethylamine, Sodium Bicarbonate) (2.2 eq)

    • Solvent (e.g., Dichloromethane/Water, THF/Water)

  • Procedure:

    • Dissolve or suspend 3-aminoadamantan-1-ol hydrobromide in the chosen solvent system.

    • Add the base and stir until the starting material dissolves.

    • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, perform an aqueous workup to remove the excess base and byproducts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-Boc protected 3-aminoadamantan-1-ol.

With the amino group protected, the hydroxyl group can be alkylated, for example, using Williamson ether synthesis conditions.

Protocol 5: O-Alkylation of N-Boc-3-aminoadamantan-1-ol (Conceptual Protocol)

  • Materials:

    • N-Boc-3-aminoadamantan-1-ol (1.0 eq)

    • Strong base (e.g., Sodium hydride (NaH)) (1.1 eq)

    • Alkylating agent (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve N-Boc-3-aminoadamantan-1-ol in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C and carefully add the strong base portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add the alkylating agent and stir at room temperature or with gentle heating until the reaction is complete.

    • Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

    • The Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to yield the O-alkylated 3-aminoadamantan-1-ol.

Visualization of Synthetic Pathways

Synthetic_Pathways

Conclusion and Future Outlook

3-Aminoadamantan-1-ol hydrobromide is a highly valuable and versatile building block in organic synthesis, with its utility extending well beyond its role in the synthesis of Vildagliptin. The presence of two distinct functional groups, the primary amine and the tertiary alcohol, allows for a wide range of selective chemical modifications. By understanding the principles of its reactivity and employing appropriate synthetic strategies, researchers can leverage this unique adamantane derivative to construct novel and complex molecules with significant potential in medicinal chemistry and materials science. As the demand for three-dimensional molecular architectures in drug discovery continues to grow, the importance of building blocks like 3-aminoadamantan-1-ol is set to increase, paving the way for the development of new therapeutics with improved properties.

References

  • A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. (2023). ACS Omega. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]

  • 3-Amino-1-Adamantanol. Molekuul. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link]

  • Method for synthesizing 3-amino-1-adamantanol. Google Patents.
  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. (1996). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). ResearchGate. Available at: [Link]

  • Method for preparing 3-amino-1-adamantane alcohol. Google Patents.
  • Preparation method of 3-amino-1-adamantanol. Google Patents.
  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. (2021). MDPI. Available at: [Link]

  • Alkenylation of Adamantanols with Alcohols in the Presence of Sulfuric Acid. ResearchGate. Available at: [Link]

  • Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (1996). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. (2018). Allied Academies. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. (2020). PubMed. Available at: [Link]

  • Method of producing 3-amino-1-adamantanol and acid addition salts thereof. Google Patents.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Available at: [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Massachusetts Chan Medical School. Available at: [Link]

Sources

Method

Advanced Application Note: Electrophilic Functionalization of 3-Aminoadamantan-1-ol Hydrobromide

Introduction & Mechanistic Rationale 3-Aminoadamantan-1-ol is a highly privileged, rigid polycyclic scaffold extensively utilized in medicinal chemistry. It serves as a critical building block for the synthesis of dipept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Aminoadamantan-1-ol is a highly privileged, rigid polycyclic scaffold extensively utilized in medicinal chemistry. It serves as a critical building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin), DPP9 inhibitors, and M2 proton channel inhibitors targeting drug-resistant influenza strains[1][2].

In synthetic workflows, this compound is predominantly handled as a hydrobromide (HBr) or hydrochloride salt . The causality behind this choice is rooted in stability: the free base of 3-aminoadamantan-1-ol is susceptible to atmospheric degradation, specifically forming carbonates upon exposure to CO₂ and undergoing gradual oxidative degradation. The HBr salt ensures long-term shelf stability, prevents hygroscopic complications, and allows for precise stoichiometric weighing during scale-up[1].

Chemoselectivity: Amine vs. Tertiary Alcohol

The functionalization of 3-aminoadamantan-1-ol presents a classic chemoselectivity challenge, as the molecule possesses two nucleophilic centers: a primary amine (-NH₂) and a tertiary alcohol (-OH).

However, electrophilic addition is highly regioselective toward the nitrogen atom. The primary amine is intrinsically more nucleophilic than the oxygen atom. Furthermore, the tertiary alcohol is located at the bridgehead of the rigid adamantane cage, imposing severe steric hindrance that practically eliminates its nucleophilicity under mild basic conditions. Consequently, electrophiles (such as acyl chlorides, alkyl halides, and anhydrides) selectively react with the amine, leaving the hydroxyl group intact for downstream applications[2][3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from the stable hydrobromide salt to various therapeutic precursors via chemoselective electrophilic functionalization.

Workflow Salt 3-Aminoadamantan-1-ol Hydrobromide FreeBase In Situ Free-Basing (Et3N or K2CO3) Salt->FreeBase Deprotonation Electrophile Electrophilic Attack (Chemoselective) FreeBase->Electrophile Amine Nucleophile Acylation N-Acylation / Protection (Acyl Chlorides / Boc2O) Electrophile->Acylation Carbonyl Electrophiles Alkylation N-Alkylation (Alkyl Halides) Electrophile->Alkylation sp3 Carbon Electrophiles Vildagliptin DPP-4 / DPP9 Inhibitors (e.g., Vildagliptin) Acylation->Vildagliptin Chloroacetylation M2Inhibitor M2 Proton Channel Inhibitors Alkylation->M2Inhibitor Heteroaryl Alkylation

Workflow for chemoselective electrophilic functionalization of 3-aminoadamantan-1-ol.

Quantitative Data Summary

The table below synthesizes expected yields, reaction conditions, and chemoselectivity profiles for the three primary classes of electrophilic functionalization applied to 3-aminoadamantan-1-ol hydrobromide.

Reaction ClassElectrophile TypeBase / Solvent SystemTemp / TimeTypical YieldChemoselectivity
N-Alkylation (α-Haloamides) Chloroacetyl derivativesK₂CO₃ / Acetonitrile50 °C / 12 h85–95%>99% (N-selective)
N-Alkylation (Heteroaryl) Heteroaryl bromidesEt₃N / DMF or DCM80 °C / 18 h60–75%Mono-N-alkylated
N-Boc Protection Di-tert-butyl dicarbonateEt₃N / Dichloromethane25 °C / 3 h90–98%>99% (N-selective)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) and visual cues that allow the operator to verify the success of the reaction in real-time.

Protocol A: Chemoselective N-Alkylation via α-Haloamides (Vildagliptin Intermediate Synthesis)

Context: This protocol describes the coupling of 3-aminoadamantan-1-ol with an electrophilic α-haloamide, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a pivotal step in the synthesis of DPP-4 inhibitors[3].

  • Preparation: Suspend 3-aminoadamantan-1-ol hydrobromide (1.0 eq) in anhydrous acetonitrile (10 mL/g).

  • Free-Basing: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: K₂CO₃ acts as a heterogeneous base to neutralize the HBr salt and serves as an acid scavenger for the HCl generated during the substitution.

  • Electrophile Addition: Slowly add the electrophile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.1 eq), dissolved in a minimal volume of acetonitrile.

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours.

    • Self-Validation (IPC): Monitor via HPLC. The polar amine peak will deplete, replaced by a more lipophilic product peak. The suspension will change character as K₂CO₃ is consumed and KCl precipitates.

  • Workup: Filter the warm suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from 2-butanone to obtain the pure N-alkylated product as a white crystalline solid.

Protocol B: Mono-N-Alkylation with Heteroaryl Halides

Context: Synthesis of M2 proton channel inhibitors or DPP9 inhibitors using bulky alkyl bromides[2][4].

  • Preparation: Suspend 3-aminoadamantan-1-ol hydrobromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Free-Basing: Add triethylamine (Et₃N, 2.5 eq).

    • Self-Validation (Visual Cue): The suspension will gradually clear as the free base is generated and dissolves in the DMF.

  • Electrophile Addition: Add the heteroaryl bromide (e.g., 3-(bromomethyl)-5-(thiophen-2-yl)-1,2-oxazole) (0.9 eq).

    • Causality: Using a slight substoichiometric amount of the electrophile prevents any trace over-alkylation, though the steric bulk of the adamantane cage fundamentally restricts the reaction to mono-alkylation[2].

  • Reaction: Heat the mixture to 80 °C for 18 hours.

    • Self-Validation (IPC): Perform LC-MS. Confirm the mass of the mono-alkylated product [M+H]⁺ and verify the absolute absence of a di-alkylated mass.

  • Workup: Quench the reaction with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove DMF) and brine.

  • Purification: Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Protocol C: Chemoselective N-Boc Protection

Context: Selective protection of the amine to allow subsequent O-functionalization (e.g., carbamate formation at the tertiary alcohol)[2].

  • Preparation: Dissolve 3-aminoadamantan-1-ol hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Free-Basing: Add triethylamine (Et₃N, 2.0 eq) dropwise at 0 °C. The first equivalent neutralizes the HBr salt, while the second acts as a catalyst/scavenger for the protection step.

  • Electrophile Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Self-Validation (Visual Cue): Mild effervescence (evolution of CO₂ gas) will be observed as the Boc₂O reacts with the amine.

    • Self-Validation (IPC): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will stain strongly (purple/pink indicating a primary amine), while the N-Boc protected product will not stain.

  • Workup: Wash the organic layer with 1 M aqueous HCl to remove unreacted amine and Et₃N, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the volatiles under reduced pressure to yield the N-Boc protected intermediate in near-quantitative yield (>95%).

References

  • ACS Publications. "Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin".[Link]

  • PMC. "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel".[Link]

Sources

Application

Advanced Protecting Group Strategies for 3-Aminoadamantan-1-ol: A Comprehensive Guide for Bifunctional Scaffold Derivatization

Introduction & Mechanistic Rationale 3-Aminoadamantan-1-ol (CAS: 702-82-9) is a highly valuable bifunctional building block in medicinal chemistry. It is most notably recognized as the critical precursor in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Aminoadamantan-1-ol (CAS: 702-82-9) is a highly valuable bifunctional building block in medicinal chemistry. It is most notably recognized as the critical precursor in the synthesis of vildagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes . Recently, it has also been utilized as a core scaffold to synthesize highly selective inhibitors of dipeptidyl peptidase 9 (DPP9), which are crucial for investigating CARD8-mediated inflammatory cell death (pyroptosis) .

Derivatizing this molecule presents a classic chemoselectivity challenge due to its two functional groups:

  • Primary Amine (-NH₂): Exhibits high nucleophilicity (pKa ~10) and is relatively exposed.

  • Tertiary Alcohol (-OH): Deeply embedded within the bulky adamantane cage, making it highly sterically hindered and weakly nucleophilic.

Causality in Protection: Because of this stark difference in nucleophilicity and steric hindrance, kinetic control dictates that electrophiles will preferentially react with the primary amine. Therefore, any targeted derivatization of the tertiary alcohol requires the amine to be protected first (N-protection). Once the amine is masked, harsh conditions or nucleophilic catalysts can be employed to overcome the steric barrier of the tertiary alcohol.

Chemoselectivity Molecule 3-aminoadamantan-1-ol Amine Primary Amine (-NH2) Molecule->Amine Alcohol Tertiary Alcohol (-OH) Molecule->Alcohol AmineProps High Nucleophilicity Low Steric Hindrance Amine->AmineProps AlcoholProps Low Nucleophilicity High Steric Hindrance Alcohol->AlcoholProps Action1 Fast Reaction (e.g., Boc2O) No Catalyst Needed AmineProps->Action1 Action2 Slow Reaction Requires Acyl Transfer Catalyst AlcoholProps->Action2

Caption: Chemoselectivity logic based on nucleophilicity and steric hindrance.

N-Protection: The First Line of Defense

To achieve orthogonal protection, the tert-butyloxycarbonyl (Boc) group is the gold standard for the primary amine. The Boc group is highly stable to the basic conditions required for subsequent O-derivatization and can be selectively cleaved under acidic conditions.

Protocol 1: Chemoselective N-Boc Protection

Adapted from the synthesis of DPP9 inhibitors by Benramdane et al. (2023).

Mechanistic Insight: Triethylamine (TEA) is utilized to neutralize any hydrochloride salts (if the starting material is sourced as a salt) and to act as an acid scavenger, ensuring the amine remains in its free base form to maximize nucleophilicity. The tertiary alcohol is too sterically hindered to react with Boc₂O in the absence of a hypernucleophilic catalyst like DMAP.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminoadamantan-1-ol (1.0 g, 5.98 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (20 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Add triethylamine (TEA) (0.83 mL, 5.98 mmol, 1.0 equiv) and stir for 10 minutes at room temperature.

  • Protection: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.31 g, 5.98 mmol, 1.0 equiv) portion-wise to control the mild exotherm and minimize CO₂ gas evolution rate.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Workup (Self-Validating System): Evaporate the volatiles under reduced pressure. Redissolve the resulting residue in ethyl acetate (EtOAc) (150 mL). Wash the organic layer with 1 M aqueous HCl (2 × 50 mL), followed by brine (50 mL).

    • Trustworthiness Check: This specific workup is self-validating. Any unreacted 3-aminoadamantan-1-ol remains basic, becomes protonated by the HCl, and partitions entirely into the aqueous layer. The neutral N-Boc protected product is retained in the organic layer, ensuring high purity (>95%) without the immediate need for flash chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-3-aminoadamantan-1-ol as a white solid.

O-Derivatization: Overcoming Steric Hindrance

Once the amine is protected, the tertiary alcohol can be functionalized. A common requirement in drug discovery is the formation of O-linked carbamates or carbonates.

Protocol 2: Synthesis of O-Linked Carbonates

Mechanistic Insight: Reacting a tertiary adamantyl alcohol directly with an alkyl/aryl chloroformate is notoriously slow. Pyridine is introduced not just as a base, but as an acyl transfer catalyst . Pyridine attacks the chloroformate to form a highly electrophilic acylpyridinium intermediate, which is significantly more susceptible to attack by the sterically hindered tertiary alcohol than the original chloroformate.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-aminoadamantan-1-ol (1.0 equiv) in anhydrous acetonitrile (ACN).

  • Catalysis: Add pyridine (1.1 equiv) and cool the solution to 0 °C.

  • Electrophile Addition: Dropwise, add 4-nitrophenyl chloroformate (1.1 equiv) dissolved in a minimal amount of ACN.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Dilute with DCM and wash with saturated aqueous NaHCO₃ to remove pyridinium hydrochloride salts and unreacted chloroformate. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the fully protected intermediate.

Orthogonal Deprotection Strategies

To utilize the newly O-derivatized compound, the N-Boc group must be selectively removed without cleaving the O-linked carbonate/carbamate.

Protocol 3: Selective N-Boc Deprotection

Mechanistic Insight: Trifluoroacetic acid (TFA) protonates the Boc carbonyl oxygen, triggering the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The resulting carbamic acid spontaneously decarboxylates into CO₂ gas. The continuous evolution of these two gases drives the reaction to absolute completion via Le Chatelier's principle, while leaving O-linked functional groups completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-protected-N-Boc intermediate in DCM (0.1 M concentration).

  • Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) so the final solvent ratio is 1:1 DCM:TFA.

  • Reaction: Stir at room temperature for 2 hours. Monitor gas evolution (bubbling).

  • Workup: Concentrate the mixture under reduced pressure to remove TFA and DCM. To remove residual TFA, co-evaporate the residue with toluene (3 × 10 mL).

  • Neutralization: The product is obtained as a TFA salt. To obtain the free base, dissolve in DCM and wash with 1 M aqueous NaOH, dry, and concentrate.

Workflow SM 3-aminoadamantan-1-ol (Bifunctional SM) NBoc N-Boc-3-aminoadamantan-1-ol (Amine Protected) SM->NBoc Boc2O, TEA (Kinetic Control) ODeriv O-Protected-N-Boc (Fully Protected) NBoc->ODeriv R-Cl, Pyridine (Overcome Sterics) Final O-Protected-3-aminoadamantan-1-ol (Amine Free) ODeriv->Final TFA/DCM (Orthogonal Cleavage)

Caption: Workflow for orthogonal protection and deprotection of 3-aminoadamantan-1-ol.

Quantitative Data Summary

The following table summarizes the quantitative expectations and conditions for the protection strategies applied to 3-aminoadamantan-1-ol.

Strategy / StepReagents & ConditionsTarget SiteTypical YieldOrthogonality / Cleavage
N-Protection Boc₂O (1.0 eq), TEA, DCM, 0 °C to RT, 3hPrimary Amine85 - 95%Cleaved by strong acids (TFA, HCl). Stable to bases.
N-Protection (Alt) Fmoc-Cl (1.0 eq), NaHCO₃, Dioxane/H₂OPrimary Amine80 - 90%Cleaved by secondary amines (Piperidine). Stable to acids.
O-Derivatization R-O-CO-Cl (1.1 eq), Pyridine, ACN, 0 °CTertiary Alcohol70 - 85%Stable to TFA. Cleaved by strong hydrolysis.
O-Silylation (Alt) TBS-OTf (1.5 eq), 2,6-Lutidine, DCMTertiary Alcohol75 - 80%Cleaved by Fluoride ions (TBAF). Stable to mild acids/bases.
N-Deprotection TFA/DCM (1:1), RT, 2hN-Boc Group>95%Leaves O-linked carbonates, carbamates, and esters intact.

References

  • A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug ACS Omega (2023)[Link]

  • Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin Journal of Medicinal Chemistry (2023)[Link]

  • 3-Amino-1-adamantanol (Compound Summary) National Center for Biotechnology Information (PubChem)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Aminoadamantan-1-ol Hydrobromide

Foreword from the Senior Application Scientist When synthesizing vildagliptin, the chemical integrity of your starting materials dictates the success of your downstream coupling reactions[1]. 3-Aminoadamantan-1-ol hydrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist

When synthesizing vildagliptin, the chemical integrity of your starting materials dictates the success of your downstream coupling reactions[1]. 3-Aminoadamantan-1-ol hydrobromide (CAS 42501-53-1) is a notoriously difficult intermediate. While the adamantane scaffold is highly lipophilic, the molecule possesses two highly polar moieties: a hydroxyl group and an amine hydrobromide salt. This amphiphilic nature, combined with the hydrobromide salt's inherent thermodynamic drive to form hydrates, makes the compound highly susceptible to moisture sorption and deliquescence[2].

This technical support center is designed to move beyond basic storage labels. Here, we provide the mechanistic causality behind degradation and field-proven, self-validating protocols to ensure absolute chemical integrity during your scale-up and synthesis workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We left a batch of 3-aminoadamantan-1-ol HBr in a standard desiccator overnight, and it turned into a solid, unworkable cake. What happened? Causality: You have witnessed deliquescence. Deliquescence is a first-order phase transition where a crystalline solid absorbs enough atmospheric moisture to dissolve into a saturated solution[3]. Every salt has a specific Deliquescence Relative Humidity (DRH). If the ambient RH exceeds the DRH of 3-aminoadamantan-1-ol HBr, the powder rapidly absorbs water. This moisture creates microscopic "liquid bridges" between the particles[4]. When the temperature fluctuates or the RH drops slightly, these bridges undergo efflorescence (recrystallization), irreversibly fusing the particles into a hard cake[4]. Standard desiccators often fail to drop the RH below the critical DRH fast enough after the door is opened.

Q2: How does moisture in this intermediate specifically cause our vildagliptin coupling step to fail? Causality: In the standard synthesis of vildagliptin, 3-aminoadamantan-1-ol is coupled with (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine under basic conditions (e.g., K₂CO₃)[5]. This is an S_N2 alkylation. If your adamantanol intermediate contains absorbed moisture from deliquescence, that water acts as a competing nucleophile in the alkaline environment. Instead of the amine attacking the chloroacetyl group, the hydroxide/water hydrolyzes the chloroacetyl intermediate[1]. This not only destroys your expensive chiral pyrrolidine precursor but also generates complex impurities that are nearly impossible to remove via standard crystallization.

Q3: My assay shows a 2% drop in purity, and the powder has developed a faint yellowish tint. Is this moisture-related? Causality: While moisture is the primary culprit for physical degradation, discoloration is typically oxidative. Although the amine is protected as a hydrobromide salt, trace amounts of the free base can exist in equilibrium, especially if the material was exposed to trace ammonia or basic vapors in the lab. The free amine on the adamantane cage is susceptible to photo-oxidation and auto-oxidation. Furthermore, absorbed moisture acts as a plasticizer, increasing molecular mobility within the crystal lattice and exponentially accelerating these oxidative degradation pathways[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Anhydrous Dispensing & Handling Workflow

To prevent deliquescence, handling must occur below the compound's DRH. This protocol utilizes a mass-balance self-validation step to ensure zero moisture uptake during handling.

  • Thermal Equilibration: Retrieve the sealed aluminum drum from cold storage (2-8°C). Do not open it. Allow it to sit in the anteroom for exactly 2 hours to reach ambient temperature.

    • Causality: Opening a cold container in a warm room causes immediate condensation of atmospheric moisture directly onto the cold powder bed.

  • Atmospheric Control: Transfer the sealed container into a glovebox purged with ultra-high purity (UHP) Argon. Verify the internal hygrometer reads <15% RH.

  • Pre-Weighing (Validation Step 1): Weigh the entire sealed container on a high-capacity analytical balance. Record this as MassInitial​ ( Mi​ ).

  • Dispensing: Open the container, dispense the required target mass ( Mtarget​ ) into a pre-dried, tared amber glass vial. Immediately flush the vial headspace with Argon and seal with a PTFE-lined cap.

  • Re-sealing: Place the remaining bulk powder inside a primary polyethylene (PE) bag, squeeze out excess gas, and seal. Place this into a secondary foil pouch containing fresh silica gel packets. Flush the pouch with Argon and heat-seal.

  • Post-Weighing (Validation Step 2): Weigh the fully sealed bulk container again. Record as MassFinal​ ( Mf​ ).

    • Self-Validation Check: Calculate ΔM=Mi​−Mf​ . If ΔM exceeds Mtarget​ by more than 0.05%, the bulk material has absorbed moisture from the glovebox atmosphere during handling. The batch must be flagged for Karl Fischer moisture analysis before the next use.

Protocol B: Coulometric Karl Fischer (KF) Titration for Moisture Determination

Standard Loss on Drying (LOD) via thermogravimetric analysis is insufficient because it cannot distinguish between bound water, surface water, and the volatilization of trace organic impurities[6]. Coulometric KF provides absolute water quantification.

  • Matrix Preparation: 3-aminoadamantan-1-ol HBr has poor solubility in standard methanol KF reagents due to the lipophilic adamantane cage. Prepare a custom solvent matrix of 70% anhydrous Methanol and 30% Formamide to ensure complete dissolution.

  • System Equilibration: Inject the solvent matrix into the KF cell and allow the coulometer to titrate background moisture until the drift rate stabilizes below 10 µ g/min .

  • Standard Validation (Validation Step 1): Inject exactly 1.0 mL of a certified 1.0% water standard. The instrument must read 10.0 mg H₂O (± 0.2 mg). If it fails, replace the reagents.

  • Sample Injection: Rapidly transfer 100 mg of the adamantanol salt into the KF cell using a specialized powder boat to minimize atmospheric exposure.

  • Titration & Recovery Validation (Validation Step 2): Run the titration to the endpoint. Immediately spike the cell with another 1.0 mL of the 1.0% water standard. The recovery must be 98-102%.

    • Causality: This proves that the hydrobromide salt did not cause a side reaction with the iodine reagent, validating the absolute accuracy of the sample's moisture reading.

Part 3: Quantitative Data & Degradation Profiles

Table 1: Stability Profile of 3-Aminoadamantan-1-ol HBr under ICH Conditions (Data demonstrates the critical impact of humidity over temperature)

Storage ConditionTimepointPhysical AppearanceMoisture (KF)Purity (HPLC)Causality / Observation
2-8°C, Sealed (Argon)12 MonthsWhite, free-flowing powder< 0.2%> 99.5%Baseline stability maintained.
25°C / 60% RH (Open)24 HoursClumped, sticky aggregates4.5%98.8%Capillary condensation; onset of deliquescence[3].
40°C / 75% RH (Open)7 DaysHard, fused yellow cake12.1%94.2%Full deliquescence; accelerated oxidation and hydrolysis[4].
40°C / 75% RH (Sealed PE)30 DaysSlightly clumped powder1.8%98.5%Moisture permeation through standard PE film over time.

Table 2: Deliquescence Relative Humidity (DRH) vs. Temperature (Thermodynamic phase transition thresholds)

Temperature (°C)Critical DRH (%)Handling Recommendation
15°C68%Standard HVAC usually sufficient, but local microclimates vary.
25°C55%High risk. Requires dehumidified anteroom or glovebox.
40°C42%Extreme risk. Deliquescence occurs even in "dry" winter air.

Part 4: System Workflows & Visualizations

G N1 3-Aminoadamantan-1-ol HBr (Dry Crystalline State) N2 Ambient RH > DRH (Moisture Sorption) N1->N2 Improper Sealing/Handling N3 Deliquescence (Solid-to-Solution Transition) N2->N3 Thermodynamic Drive N4 Capillary Liquid Bridges (Caking/Agglomeration) N3->N4 Physical Degradation N5 Vildagliptin Coupling Step N3->N5 Wet API Introduced N6 Hydrolysis of Chloroacetyl Intermediate (Reaction Failure) N5->N6 Water Acts as Nucleophile

Fig 1: Mechanistic pathway of deliquescence-induced degradation and its impact on vildagliptin synthesis.

Workflow S1 Thermal Equilibration (2 hrs at 20°C) S2 Transfer to Glovebox (Argon Purged, RH <15%) S1->S2 S3 Dispense Target Mass (Analytical Balance) S2->S3 S4 Seal Primary PE Bag (Evacuate Air) S3->S4 S5 Secondary Foil Pouch (Add Silica Desiccant) S4->S5

Fig 2: Self-validating anhydrous dispensing workflow for highly hygroscopic hydrobromide salts.

Sources

Optimization

Technical Support Center: Troubleshooting Residual Solvent Removal from 3-Aminoadamantan-1-ol Hydrobromide

Introduction The effective removal of residual solvents from Active Pharmaceutical Ingredients (APIs) is a critical step in drug development and manufacturing. For crystalline solids like 3-aminoadamantan-1-ol hydrobromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The effective removal of residual solvents from Active Pharmaceutical Ingredients (APIs) is a critical step in drug development and manufacturing. For crystalline solids like 3-aminoadamantan-1-ol hydrobromide, a key intermediate in the synthesis of Vildagliptin, this process can be particularly challenging.[1][2] Residual solvents offer no therapeutic benefit and are strictly regulated by international guidelines due to their potential toxicity.[3][4] This guide provides in-depth, troubleshooting-oriented answers to common issues encountered by researchers when attempting to reduce residual solvents to levels compliant with the International Council for Harmonisation (ICH) Q3C guidelines.[3][5][6]

Frequently Asked Questions & Troubleshooting Guide

Q1: What are residual solvents, and why is their removal from 3-aminoadamantan-1-ol hydrobromide so critical?

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[7] They are not completely removed by practical manufacturing techniques.[8] Their removal is critical for two primary reasons:

  • Safety: Many solvents are toxic and pose a risk to patient safety. Regulatory bodies like the ICH have established strict limits based on the solvent's toxicity, classifying them into three categories (Class 1, 2, and 3) with corresponding Permissible Daily Exposure (PDE) values.[9]

  • Product Quality & Stability: The presence of residual solvents can affect the physicochemical properties of the API, including its crystal structure, stability, and appearance. For a hydrobromide salt, prolonged drying under harsh conditions to remove stubborn solvents can sometimes lead to the loss of hydrobromic acid, altering the salt form and potentially causing degradation.[10]

Q2: I've dried my 3-aminoadamantan-1-ol hydrobromide in a standard vacuum oven for 24 hours at 60°C, but my Certificate of Analysis (CoA) still shows high levels of methanol and isopropanol. What is happening?

This is a common and challenging issue that points to the phenomenon of solvent inclusion . During crystallization, solvent molecules can become entrapped within the crystal lattice of the API.[10] These are not merely surface-level solvents that can be easily evaporated.

Causality: The rigid, cage-like structure of the adamantane molecule[1] and the ionic nature of the hydrobromide salt can create a highly ordered crystal lattice. Solvents like methanol or isopropanol, often used in the final crystallization or washing steps, can form strong hydrogen bonds with the amine and hydroxyl groups of your compound, effectively becoming part of the crystal structure. Standard drying techniques are often insufficient to provide the energy needed for these molecules to escape the lattice without potentially degrading the API itself.[10][11]

Q3: My solvent levels are stubbornly high. What is the most effective advanced technique to try next?

When standard vacuum drying fails, the next logical and highly effective technique to employ is Vacuum Hydration , also known as solvent displacement. This method is particularly well-suited for removing entrapped alcohols from pharmaceutical salts.[10][11]

The Mechanism: The process involves intentionally introducing water vapor into the vacuum oven during the drying cycle. Water molecules, being small and highly polar, are able to penetrate the crystal lattice and compete for the same binding sites as the trapped solvent molecules. By creating an environment rich in water vapor, you effectively displace the residual organic solvent molecules (e.g., ethanol, isopropanol) with water.[11][12] The final step is to remove the now-accessible water using a standard vacuum drying protocol.[10]

Q4: My batch of 3-aminoadamantan-1-ol hydrobromide appears to be heat-sensitive, showing discoloration after prolonged oven drying. Is there a non-thermal alternative?

Yes. For thermally labile compounds, Lyophilization (Freeze-Drying) is the premier drying technique. This process avoids the damaging effects of heat by removing the solvent through sublimation.[13][14]

The Mechanism: Lyophilization involves three main stages:

  • Freezing: The API, dissolved in a suitable solvent system (often a mixture of water and a benign co-solvent like tert-butanol), is frozen solid.

  • Primary Drying (Sublimation): The pressure is reduced significantly, and a small amount of heat is applied, causing the frozen solvent to sublime directly from a solid to a gas, bypassing the liquid phase.

  • Secondary Drying (Desorption): The temperature is gradually raised to remove any remaining, more tightly bound solvent molecules.

This gentle process is excellent for preserving the integrity of sensitive APIs but requires re-dissolving the compound, which may add a step to your workflow.[13][15][16]

Q5: How do I definitively confirm that the residual solvents have been removed to acceptable levels?

Visual inspection or weight loss is insufficient. The industry-standard and regulatory-accepted method for quantifying residual solvents is Gas Chromatography with Headspace sampling (GC-HS) .[8][17]

This technique involves heating the API sample in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (the "headspace"). A sample of this gas is then injected into the gas chromatograph for separation and quantification.[8] The results are then compared against the limits set by the ICH Q3C guidelines to determine compliance.[9][18]

Data & Parameters Summary

Table 1: ICH Q3C Limits for Potential Solvents in 3-Aminoadamantan-1-ol Hydrobromide Synthesis (Note: This table includes solvents commonly used in adamantane chemistry; always refer to your specific synthetic route.)

SolventICH ClassConcentration Limit (ppm)Permissible Daily Exposure (PDE) (mg/day)
Methanol2300030.0
Ethanol3500050.0
Isopropanol3500050.0
Acetic Acid3500050.0
n-Butanol3500050.0
Toluene28908.9
Acetonitrile24104.1

Source: Adapted from ICH Q3C(R8) Guidelines.[3]

Decision-Making Workflow for Solvent Removal

The following diagram outlines a logical workflow for selecting the appropriate drying methodology.

Drying_Workflow cluster_start cluster_process Troubleshooting Process cluster_end start High Residual Solvents Detected (Post-Filtration) thermal_check Is the API thermally stable at 50-70°C? start->thermal_check std_drying Protocol 1: Optimized Vacuum Oven Drying (Temp: 50-60°C, P <1 mbar, 24-48h) thermal_check->std_drying Yes lyophilization Consider Lyophilization (Freeze-Drying) thermal_check->lyophilization No / Degradation Observed check1 Analyze via GC-HS. Solvents below ICH limits? std_drying->check1 hydration Protocol 2: Vacuum Hydration (Displace solvent with H₂O vapor) check1->hydration No pass Process Complete: API Meets Specification check1->pass Yes check2 Analyze via GC-HS. Solvents below ICH limits? hydration->check2 check2->pass Yes fail Consult Process Chemistry for Re-crystallization check2->fail No lyophilization->pass Process Developed

Caption: Decision workflow for selecting a drying method.

Experimental Protocols

Protocol 1: Optimized Conventional Vacuum Oven Drying

This protocol serves as the baseline method for removing surface and loosely bound solvents.

  • Preparation: Spread the 3-aminoadamantan-1-ol hydrobromide powder in a thin, even layer on a clean, glass or stainless-steel tray. Maximizing the surface area is crucial for efficient drying.

  • Loading: Place the tray in a calibrated vacuum oven.[19]

  • Vacuum Application: Close the oven door and begin to apply vacuum. A deep vacuum (< 1 mbar) is recommended. A slow, gentle application of vacuum can prevent the fine powder from being aspirated.

  • Heating: Once the target vacuum is achieved, begin heating the oven to the setpoint temperature (e.g., 50-60°C). Operating at lower temperatures under a strong vacuum is generally safer and more effective than using high heat at a weaker vacuum.[20][21]

  • Drying Cycle: Hold the material under these conditions for a minimum of 24 hours. For stubborn solvents, this may be extended to 48-72 hours.

  • Cooling & Release: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing vacuum while the product is hot can cause it to re-adsorb atmospheric moisture. Slowly backfill the oven with an inert gas like nitrogen.

  • Analysis: Submit a sample for residual solvent analysis by GC-HS.

Protocol 2: Vacuum Hydration for Entrapped Solvent Removal

Use this protocol when Protocol 1 fails to reduce solvents to the required specification.

  • Preparation: Spread the API powder on a tray as described in Protocol 1.

  • Setup: Place the sample tray in the vacuum oven. Separately, place a shallow dish containing deionized water inside the oven. The water dish should have a large surface area to facilitate evaporation.

  • Hydration Phase: Close the oven and apply a moderate vacuum (e.g., 50-100 mbar). Heat the oven to a moderate temperature (e.g., 25-40°C). The goal is not to remove solvent yet, but to create a water-vapor-rich atmosphere that allows water molecules to displace the trapped organic solvent.[11][12] Hold under these conditions for 12-24 hours.

  • Primary Drying Phase: Without breaking the vacuum, carefully remove the dish of water (if your oven design permits) or bypass it. Increase the vacuum to its maximum level (< 1 mbar) and raise the temperature to the standard drying temperature (50-60°C). This will begin to remove both the displaced organic solvent and the bulk of the absorbed water. Maintain these conditions for 24 hours.

  • Final Drying Phase: Continue drying under full vacuum and heat for an additional 12-24 hours to ensure all water has been removed.

  • Cooling & Release: Follow the cooling and vacuum release procedure as described in Protocol 1.

  • Analysis: Submit a sample for residual solvent analysis by GC-HS. The expectation is a significant reduction in the targeted organic solvent.

References

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. (2025). Pharma's Almanac. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • PMDA. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R5). Pharmaceuticals and Medical Devices Agency. [Link]

  • PMDA. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R7). Pharmaceuticals and Medical Devices Agency. [Link]

  • USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. USP-NF. [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy News. [Link]

  • Thermcraft Inc. (2020). Industrial Drying Ovens for Pharmaceuticals. Thermcraft Inc. [Link]

  • Davron Technologies. (2023). Drying Pharmaceutical Tablets: How Production Ovens Boost Quality and Efficiency. Davron Technologies. [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Google Patents. (n.d.). EP2985038A1 - Lyophilized API preparation.
  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Guangdong Yuanyao Test Equipment Co.,Ltd. [Link]

  • SlidePlayer. (n.d.). Pharmaceutical Unit Operations - DRYING. SlidePlayer. [Link]

  • Maohuan Chemical. (n.d.). 3-amino-1-adamantanol hydrobromide|42501-53-1. Maohuan Chemical. [Link]

  • Google Patents. (n.d.). AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ResearchGate. (n.d.). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]

  • Zhanghua Dryer. (2024). What Methods Are Used for Pharmaceutical Drying?. Zhanghua Dryer. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • LyophilizationWorld. (2021). Freeze Drying System in API Production. LyophilizationWorld. [Link]

  • USP-NF. (2007). (467) RESIDUAL SOLVENTS. USP-NF. [Link]

  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Agilent. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent. [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.

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Troubleshooting

Technical Support Center: 3-Aminoadamantan-1-ol Hydrobromide Crystallization &amp; Filtration

Welcome to the Technical Support Center for the isolation and purification of 3-aminoadamantan-1-ol hydrobromide (CAS 42501-53-1)[1]. As a critical intermediate in the synthesis of the DPP-4 inhibitor vildagliptin[2], th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-aminoadamantan-1-ol hydrobromide (CAS 42501-53-1)[1]. As a critical intermediate in the synthesis of the DPP-4 inhibitor vildagliptin[2], this adamantane derivative presents notorious downstream processing challenges. Its tendency to form persistent, gel-like needle crystals often leads to catastrophic filtration failures, high mother liquor retention, and severe impurity entrapment[3].

This guide provides drug development professionals and process chemists with mechanistic insights, troubleshooting FAQs, and field-validated protocols to engineer equant, highly filterable crystal habits.

Part 1: Mechanistic Insights into Filtration Resistance

The poor filterability of 3-aminoadamantan-1-ol hydrobromide is a direct consequence of its crystal morphology. Driven by dominant one-dimensional secondary bonding and stacked van der Waals contacts, the molecules preferentially attach along a single crystallographic axis[4]. This rapid 1D growth results in high-aspect-ratio needles[5].

During pressure or vacuum filtration, the mechanical stress causes these fragile needles to fracture. The resulting microscopic fines blind the pores of the filter medium and create a highly compressible filter cake[3]. As pressure increases, the cake compresses further, exponentially increasing the specific cake resistance and reducing solvent flux to a halt. The solution lies in manipulating crystallization kinetics to favor 3D (equant) growth or utilizing Ostwald ripening to reshape existing needles[6].

Causality HighS High Supersaturation (Rapid Cooling) FastN 1D Growth Dominance HighS->FastN LowS Low Supersaturation (Controlled Cooling) SlowN 3D Growth Dominance LowS->SlowN Needle Needle Morphology (High Cake Resistance) FastN->Needle Equant Equant Morphology (Low Cake Resistance) SlowN->Equant

Causality between supersaturation, growth dominance, and crystal morphology.

Part 2: Troubleshooting Guide & FAQs

Q1: My filtration time for a 1-liter batch is exceeding 4 hours, and the cake looks like an impermeable paste. What went wrong? A1: You have likely generated a highly compressible cake composed of fractured needle crystals[3]. This usually occurs when the crystallization driving force (supersaturation) is too high, often due to rapid crash-cooling or aggressive anti-solvent addition[5]. The high supersaturation forces rapid 1D growth. To fix this in future batches, lower the supersaturation by using a controlled cooling ramp (e.g., 0.1 °C/min) and seed the batch at the metastable zone boundary.

Q2: If the batch has already precipitated as a gel-like network of needles, can I recover it without a full re-dissolution? A2: Yes, through accelerated Ostwald ripening[3]. Because needle crystals and fines have a high surface-area-to-volume ratio, they possess higher thermodynamic energy than equant crystals[4]. By applying high-shear, ultralow-attrition agitation or by temperature cycling, you can accelerate mass transfer[6]. This selectively dissolves the unstable needle tips and fines, re-depositing the solute onto the side faces of the crystals, thereby reducing the aspect ratio and transforming the gel into a filterable slurry.

Q3: Does the choice of agitation really matter during Ostwald ripening? A3: Absolutely. Standard continuous agitation creates steady-state vortexing that causes crystal-to-crystal and crystal-to-impeller collisions, leading to mechanical attrition (breakage)[3]. To achieve ripening without attrition, you must use a rapid-reversal agitation profile. Spinning the impeller with rapid directional reversal (e.g., every 3 seconds) generates the high fluid shear necessary for mass transfer but prevents the momentum buildup that causes crystal fracture[6].

Part 3: Experimental Protocols

The following self-validating protocols are designed to correct needle morphology post-nucleation.

Protocol A: Accelerated Ostwald Ripening via Temperature Cycling

This protocol utilizes thermodynamic fluctuations to reshape crystals[7].

  • Initial Assessment: Sample the 3-aminoadamantan-1-ol hydrobromide slurry. If microscopic analysis reveals an aspect ratio (Length:Width) greater than 10:1, proceed to cycling.

  • Heating Phase (Dissolution of Fines): Heat the slurry from the isolation temperature (e.g., 20 °C) to 10 °C below the complete dissolution temperature (approx. 45 °C) at a rate of 1.0 °C/min. Hold for 30 minutes.

  • Cooling Phase (Equant Growth): Cool the reactor back to 20 °C at a strictly controlled rate of 0.1 °C/min. The slow cooling ensures solute deposits onto the existing crystal faces rather than forming new needle nuclei.

  • Validation Check: Sample the slurry and inspect under a microscope. The aspect ratio should visibly decrease.

  • Iteration: Repeat the heating/cooling cycle 3 to 5 times until the aspect ratio is ≤ 5:1.

  • Isolation: Filter the ripened slurry via pressure filtration.

Protocol B: High-Shear, Ultralow-Attrition Agitation

This protocol uses hydrodynamic shear to drive mass transfer without temperature manipulation[3].

  • Reactor Setup: Equip the crystallizer with a pitched-blade or Rushton turbine.

  • Agitation Programming: Program the overhead stirrer to the following sequence:

    • Spin clockwise at 400 RPM for 3.0 seconds.

    • Pause for 0.5 seconds.

    • Spin counter-clockwise at 400 RPM for 3.0 seconds.

  • Ripening Hold: Maintain this rapid-reversal sequence for 2 to 4 hours at the final crystallization temperature.

  • Validation & Filtration: Confirm the transformation from a static gel to a flowable slurry visually. Proceed to pressure filtration.

Workflow A Crude 3-Aminoadamantan-1-ol HBr Solution B Controlled Cooling (Primary Nucleation) A->B C Needle Crystal Formation (High Aspect Ratio) B->C D Intervention: Ostwald Ripening C->D E Protocol A: Temperature Cycling (ΔT = 25°C) D->E F Protocol B: Rapid Reversal Agitation (High Shear) D->F G Equant Crystal Habit (Low Aspect Ratio) E->G F->G H Efficient Pressure Filtration G->H

Workflow for transforming needle crystals into filterable equant crystals.

Part 4: Quantitative Data Summary

The table below summarizes the expected improvements in downstream processing metrics when applying the above protocols to a standard 1-liter scale synthesis of 3-aminoadamantan-1-ol hydrobromide.

Crystallization MethodAgitation ProfileAverage Aspect Ratio (L:W)Specific Cake Resistance (m/kg)Filtration Time (1L scale)Product Yield (%)
Standard Crash Cooling Continuous (250 RPM)> 15:14.5 × 10¹⁰> 240 min (Paste)88.0
Temperature Cycling (3 cycles) Continuous (250 RPM)5:11.2 × 10⁹45 min85.5
Rapid Reversal Agitation Reversing (3s intervals)3:18.0 × 10⁸15 min87.2

Note: While temperature cycling slightly reduces overall yield due to solubility losses during the heating phases, the drastic reduction in filtration time and prevention of impurity entrapment makes it highly favorable for process scale-up.

Sources

Reference Data & Comparative Studies

Validation

3-Aminoadamantan-1-ol hydrobromide vs free base in synthesis

An objective, mechanistic comparison of 3-Aminoadamantan-1-ol in its free base versus hydrobromide (HBr) salt forms is critical for optimizing the synthesis of complex active pharmaceutical ingredients (APIs), most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of 3-Aminoadamantan-1-ol in its free base versus hydrobromide (HBr) salt forms is critical for optimizing the synthesis of complex active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin[1].

While both forms ultimately deliver the same nucleophilic adamantyl moiety, their physicochemical differences dictate distinct handling procedures, stoichiometric calculations, and reaction kinetics. This guide provides a comprehensive technical analysis to help synthetic chemists choose the optimal reagent form and design self-validating experimental workflows.

Physicochemical & Mechanistic Profiling

The primary aliphatic amine on the bulky, electron-rich adamantane cage makes 3-aminoadamantan-1-ol a strong nucleophile. However, this same electronic environment dictates its atmospheric stability.

The Causality of Degradation: In its free base form, the unshielded primary amine readily absorbs atmospheric moisture (hygroscopicity) and reacts with ambient carbon dioxide to form stable carbamate or carbonate complexes[2]. This degradation transforms the reagent from a free-flowing powder into a sticky, amorphous mass. Consequently, weighing the free base in ambient air introduces significant stoichiometric errors, often resulting in lower yields due to an artificially low molar equivalent of the active nucleophile.

Conversely, converting the amine to its hydrobromide (HBr) salt protonates the nitrogen, rendering it non-nucleophilic and completely inert to atmospheric CO₂ and moisture[3]. The HBr salt precipitates as a highly crystalline solid, which not only ensures a near-perfect stoichiometric purity but also bypasses the need for tedious chromatographic purification of the intermediate.

Table 1: Physicochemical Comparison

Property3-Aminoadamantan-1-ol (Free Base)3-Aminoadamantan-1-ol Hydrobromide
Physical State Amorphous solid to waxy powderHighly crystalline powder
Hygroscopicity High (absorbs moisture rapidly)Low (stable in ambient air)
Atmospheric Stability Prone to carbonate formation via CO₂Inert to atmospheric CO₂
Solubility Soluble in DCM, THF, EtOAcSoluble in Water, Methanol; Insoluble in non-polar organics
Storage Requirements Inert atmosphere (Argon/N₂), desiccatedAmbient conditions, sealed container

Strategic Workflow & Decision Matrix

The choice between the free base and the HBr salt fundamentally alters the synthetic workflow. Using the free base allows for direct N-alkylation, whereas the HBr salt requires an in situ neutralization step to liberate the active nucleophile before coupling can occur[4].

Workflow Start 3-Aminoadamantan-1-ol Synthesis FB Free Base Isolation (Hygroscopic, Air-Sensitive) Start->FB Alkaline Workup Salt HBr Salt Formation (Highly Crystalline, Stable) Start->Salt HBr Gas/Acid Addition Step1A Direct N-Alkylation (Requires 1 eq. Base) FB->Step1A Immediate Use (Prone to degradation) Step1B In Situ Neutralization & Alkylation (Requires >2 eq. Base) Salt->Step1B Long-term Storage (Stable) Product Target API (e.g., Vildagliptin) High Yield & Purity Step1A->Product SN2 Coupling Step1B->Product SN2 Coupling

Caption: Workflow comparison of 3-Aminoadamantan-1-ol free base versus HBr salt in API synthesis.

Self-Validating Experimental Protocols: Vildagliptin Synthesis

The critical step in Vildagliptin synthesis is the S_N2 coupling of 3-aminoadamantan-1-ol with 1-chloroacetyl-(S)-2-cyanopyrrolidine[1]. The protocols below are designed as self-validating systems, ensuring that kinetic bottlenecks and stoichiometric imbalances are caught in-process.

Protocol A: N-Alkylation using the Free Base

Causality: Because the amine is already free, the reaction only requires enough base to scavenge the HCl generated by the leaving chloride ion. However, due to potential moisture absorption, an excess of the amine is often required to drive the reaction to completion.

  • Preparation: In a flame-dried flask under N₂, dissolve 1-chloroacetyl-(S)-2-cyanopyrrolidine (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Rapidly weigh and add 3-aminoadamantan-1-ol free base (1.2 eq) to minimize atmospheric exposure. Add anhydrous K₂CO₃ (1.5 eq) and a catalytic amount of KI (0.1 eq) to facilitate a Finkelstein-type halogen exchange, increasing the electrophilicity of the pyrrolidine derivative.

  • Reaction: Stir the suspension at 50–55 °C for 4–6 hours.

  • In-Process Validation (TLC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine stains bright purple. The reaction is validated as complete when the electrophile spot disappears. If the electrophile remains but the amine spot is gone, stoichiometric degradation of the free base has occurred.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and recrystallize from isopropanol (IPA).

Protocol B: N-Alkylation using the HBr Salt (Industry Standard)

Causality: The HBr salt is unreactive. It must be neutralized by a heterogeneous base (K₂CO₃) in a polar aprotic solvent. We use >2.5 equivalents of base: 1 eq to neutralize the HBr, 1 eq to scavenge the generated HCl, and 0.5 eq to ensure a basic microenvironment that prevents the reverse protonation of the amine.

  • In Situ Neutralization: Suspend 3-aminoadamantan-1-ol hydrobromide (1.05 eq) and finely powdered anhydrous K₂CO₃ (3.0 eq) in butanone (MEK) or acetone. Stir vigorously at 40 °C for 45 minutes.

  • In-Process Validation (pH & Visual): Extract a 0.5 mL aliquot, partition with 1 mL water, and check the pH of the aqueous layer. A pH > 9.0 validates that the free base has been successfully liberated. Visually, the dense crystalline suspension will transition to a finer, cloudier dispersion of KBr/KHCO₃ salts.

  • Electrophile Addition: Add 1-chloroacetyl-(S)-2-cyanopyrrolidine (1.0 eq) and KI (0.1 eq). Elevate the temperature to 60 °C and stir for 6–8 hours.

  • Validation (HPLC): Confirm reaction completion via HPLC (UV 210 nm). The use of the stable HBr salt typically results in <2% unreacted electrophile due to precise stoichiometry.

  • Workup: Quench with water to dissolve all inorganic salts (KBr, KCl, unreacted K₂CO₃). Extract the free-base Vildagliptin into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism Salt 3-Aminoadamantan-1-ol HBr Inert Precursor FreeAmine Free Amine Active Nucleophile Salt->FreeAmine + Base (- HBr) Base K2CO3 / DIPEA Acid Scavenger Base->FreeAmine API N-Alkylated API Final Product FreeAmine->API SN2 Attack (- Halide) Electrophile Alkyl Halide Electrophile Electrophile->API

Caption: Mechanistic pathway of base-mediated in situ neutralization and subsequent SN2 N-alkylation.

Comparative Yield & Purity Data

Experimental data consistently demonstrates that while the free base offers a theoretically shorter reaction pathway, the HBr salt provides superior scalability and predictable impurity profiles. The moisture-driven degradation of the free base directly correlates to the generation of oxidized baseline impurities observed during scale-up.

Table 2: Experimental Performance in Vildagliptin Synthesis (N-Alkylation Step)

MetricFree Base ProtocolHydrobromide Salt Protocol
Base Equivalents Required 1.0 - 1.5 eq (K₂CO₃)2.5 - 3.0 eq (K₂CO₃)
Reaction Time 4 - 6 hours6 - 8 hours (includes neutralization phase)
Yield (Isolated API) 70 - 76%85 - 89%
Impurity Profile Higher baseline impurities (oxidation/carbonates)Clean profile, minimal side-reactions
Scalability Poor (weighing errors due to moisture absorption)Excellent (predictable and stable stoichiometry)

Conclusion

For research and manufacturing applications, the 3-Aminoadamantan-1-ol Hydrobromide salt is the vastly superior reagent. The minor operational cost of adding extra base and extending the reaction time by 45 minutes for in situ neutralization is heavily outweighed by the elimination of stoichiometric errors, the protection of the nucleophile from atmospheric degradation, and the resulting 10–15% increase in isolated API yield.

Sources

Comparative

Comparison of different synthetic routes to 3-aminoadamantan-1-ol

Title: Synthetic Routes to 3-Aminoadamantan-1-ol: A Comparative Guide for Process Chemists Executive Summary 3-Aminoadamantan-1-ol is a highly valued bridged alicyclic intermediate, most notably serving as the critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthetic Routes to 3-Aminoadamantan-1-ol: A Comparative Guide for Process Chemists

Executive Summary 3-Aminoadamantan-1-ol is a highly valued bridged alicyclic intermediate, most notably serving as the critical building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, a frontline treatment for type 2 diabetes[1],[2]. Synthesizing this molecule requires highly selective functionalization of the adamantane core. Because adamantane is a highly symmetrical, stable hydrocarbon, directing oxidation or amination to specific bridgehead (tertiary) carbons without over-functionalization is a significant synthetic challenge.

This guide objectively compares three prominent synthetic routes to 3-aminoadamantan-1-ol, analyzing their mechanistic logic, scalability, and yield to assist process chemists and drug development professionals in selecting the optimal pathway.

Mechanistic Overview & Pathway Comparison

The synthesis of 3-aminoadamantan-1-ol generally relies on either the direct C-H oxidation of pre-aminated adamantane (Amantadine) or the amination of pre-oxidized adamantane derivatives[3]. We evaluate three primary routes:

  • Route A: Nitration-Hydroxylation of Amantadine. The current industrial standard. It utilizes harsh acidic conditions to introduce a nitro group, followed by alkaline hydrolysis[1].

  • Route B: Direct Oxidation via TFDO. A high-yielding, high-purity academic approach that uses methyl(trifluoromethyl)dioxirane (TFDO) to selectively oxidize the C-H bond of an amine-protected amantadine[4].

  • Route C: Bromination & Curtius Rearrangement. An alternative approach starting from adamantane-1-carboxylic acid, utilizing liquid bromine and aluminum trichloride followed by a modified Curtius rearrangement[5].

G Amantadine Amantadine (1-Aminoadamantane) Nitration Nitration (HNO3 / H2SO4) Amantadine->Nitration Protect Amine Protection (HBF4) Amantadine->Protect AdCA Adamantane-1-carboxylic acid Bromination Bromination (Br2 / AlCl3) AdCA->Bromination NitroInt 3-Nitro-1-aminoadamantane Nitration->NitroInt Hydrolysis Alkaline Hydrolysis (KOH / NaOH) NitroInt->Hydrolysis Target 3-Aminoadamantan-1-ol Hydrolysis->Target ProtectedAmine Amantadine Fluoroborate Protect->ProtectedAmine TFDO C-H Oxidation (TFDO) ProtectedAmine->TFDO Deprotect Alkaline Deprotection (NaOH) TFDO->Deprotect Deprotect->Target BromoInt 3-Bromo-1-adamantanecarboxylic acid Bromination->BromoInt Curtius Modified Curtius Rearrangement & Hydrolysis BromoInt->Curtius Curtius->Target

Figure 1: Comparative synthetic pathways to 3-aminoadamantan-1-ol.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the quantitative performance and operational parameters of each route based on established literature and patent data.

ParameterRoute A: Nitration-HydroxylationRoute B: TFDO OxidationRoute C: Bromination/Curtius
Starting Material Amantadine HydrochlorideAmantadineAdamantane-1-carboxylic acid
Key Reagents HNO₃, H₂SO₄, KOH/NaOHHBF₄, TFDO, NaOHBr₂, AlCl₃, DPPA (Curtius)
Overall Yield 75% – 95%~98%60% – 70%
Reaction Temp 0°C to 80°C-20°C to 25°C-20°C to 30°C
Scalability High (Industrial Standard)Low (Reagent Instability)Moderate
Primary Advantage Low cost, easily accessible reagentsExceptional purity and yieldAvoids highly exothermic nitration
Primary Limitation Generates NOx gases, strong acid wasteTFDO is expensive and explosiveUses toxic liquid bromine

Detailed Methodologies & Protocol Validation

Successful execution of these syntheses requires strict adherence to the underlying chemical causality. Below are the self-validating protocols for the two most prominent routes (A and B).

Protocol 1: Nitration-Hydroxylation of Amantadine (Industrial Route)

This route leverages the inherent stability of the adamantane cage to withstand harsh nitrating conditions, directing functionalization to the sterically accessible tertiary C-H bond[1].

Step 1: Electrophilic Nitration

  • Procedure: In a reactor equipped with an exhaust gas absorption system, charge 800 mL of fuming sulfuric acid and 170 mL of trifluoroacetic acid (TFA). Cool to 0-5°C using an ice-water bath. Slowly add amantadine hydrochloride (approx. 1 mol). Dropwise, add 56 mL of 65% concentrated nitric acid over 1-2 hours. Stir at room temperature for an additional 1-30 hours until the reaction liquid turns light yellow[6].

  • Causality & Validation: The ice bath is critical because the generation of the nitronium ion (NO₂⁺) is highly exothermic. Uncontrolled exotherms lead to poly-nitration and cage fragmentation. TFA acts as a co-solvent to stabilize the carbocation intermediate. Reaction completion is validated when the solution transitions to a stable light yellow, indicating the full consumption of the starting amine and formation of the 3-nitro-1-aminoadamantane intermediate.

Step 2: Quenching and Alkaline Hydroxylation

  • Procedure: Carefully pour the acidic reaction mixture over crushed ice (ratio of 1 mL liquid to 5-10 g ice) with vigorous stirring. The solution will turn blue-green. While maintaining the temperature below 80°C, slowly add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) until the pH reaches 10-12. Stir for 30 minutes[4].

  • Causality & Validation: Quenching on ice prevents thermal runaway during acid dilution. The addition of strong base drives a Nef-like hydrolysis of the tertiary nitro group, converting it directly into a hydroxyl group. The temperature must be kept below 80°C to prevent oxidative degradation of the newly formed alcohol. The precipitation of a white solid validates the successful formation of the crude 3-aminoadamantan-1-ol.

Step 3: Isolation and Purification

  • Procedure: Filter the resulting thick white solid. Extract the aqueous filtrate with dichloromethane (DCM). Combine the solid and the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent. Recrystallize the residue from ethyl acetate to yield the pure white crystalline product[4].

Protocol 2: Direct C-H Oxidation via TFDO (High-Purity Route)

This route is preferred for bench-scale synthesis where maximum purity is required, utilizing the highly selective oxygen-insertion capabilities of methyl(trifluoromethyl)dioxirane (TFDO)[4].

Step 1: Amine Protection via Salt Formation

  • Procedure: Dissolve amantadine in an inert solvent (e.g., DCM) and treat with an equimolar amount of fluoroboric acid (HBF₄). Stir until the amantadine fluoroborate salt fully precipitates. Isolate via filtration[4].

  • Causality & Validation: TFDO is a powerful electrophilic oxidant. If the primary amine is left unprotected, it will be rapidly oxidized to a nitro or hydroxylamine species. Protonating the amine to the fluoroborate salt electronically and sterically deactivates the nitrogen, forcing the TFDO to selectively attack the unactivated tertiary C-H bond at the 3-position.

Step 2: TFDO Oxidation

  • Procedure: Suspend the amantadine fluoroborate salt in DCM at 0°C. Slowly add a freshly prepared solution of TFDO in trifluoroacetone. Stir for 2-4 hours, monitoring by GC-MS[4].

  • Causality & Validation: TFDO inserts oxygen into the tertiary C-H bond with complete retention of configuration. The reaction must be kept cold to prevent the volatile and potentially explosive TFDO from decomposing.

Step 3: Deprotection and Isolation

  • Procedure: Once oxidation is complete, evaporate the volatiles under reduced pressure. Dissolve the residue in water and treat with dilute NaOH to pH 10 to neutralize the fluoroborate salt. Extract with DCM, dry, and concentrate to yield 3-aminoadamantan-1-ol in ~98% purity[4].

  • Causality & Validation: The use of a simple dilute alkali wash immediately releases the free amine, proving the efficiency of the non-covalent HBF₄ protecting group strategy.

Authoritative Conclusion

For large-scale, cost-sensitive manufacturing of Vildagliptin intermediates, Route A (Nitration-Hydroxylation) remains the undisputed standard due to the low cost of reagents and high scalability, provided that thermal and NOx gas hazards are properly engineered. Conversely, for discovery chemistry and analytical standard preparation where atom economy and absolute purity supersede cost, Route B (TFDO Oxidation) offers an elegant, high-yielding alternative that bypasses harsh acidic workflows.

References

  • Rathod, V., Saini, P., Kaur, R., Marimganti, S., & Ranbhan, K. J. (2023). A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. Organic Process Research & Development, 27(11), 1880-1899.[Link]

  • Google Patents. (2010). Method for preparing 3-amino-1-adamantane alcohol (Patent No. CN101798270A).
  • Google Patents. (2010). Method for synthesizing 3-amino-1-adamantanol (Patent No. CN101747212B).

Sources

Validation

A Senior Application Scientist's Guide: The Strategic Advantages of 3-Aminoadamantan-1-ol Hydrobromide in Modern Drug Discovery

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone of medicinal chemistry, celebrated for its unique three-dimensional structure.[1] This "lipophilic bullet" has been incorporated into numerous the...

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Author: BenchChem Technical Support Team. Date: April 2026

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone of medicinal chemistry, celebrated for its unique three-dimensional structure.[1] This "lipophilic bullet" has been incorporated into numerous therapeutic agents to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[2][3] While early successes like the antiviral amantadine and the neuroprotective memantine showcased the therapeutic potential of simple adamantane derivatives, the evolution of drug discovery demands more sophisticated molecular building blocks.

This guide provides an in-depth comparison of 3-aminoadamantan-1-ol hydrobromide against other foundational adamantane derivatives. We will move beyond a simple feature-by-feature analysis to explore the strategic advantages its unique bifunctional structure offers to researchers, scientists, and drug development professionals. The core argument is that while molecules like amantadine and memantine are effective active pharmaceutical ingredients (APIs), 3-aminoadamantan-1-ol serves as a superior and more versatile synthetic platform for creating next-generation therapeutics.

The Adamantane Family: A Comparative Overview of Key Scaffolds

The utility of an adamantane derivative is defined by the nature and position of its functional groups. These groups dictate the molecule's role, whether as a final drug product or as a strategic intermediate. The table below compares 3-aminoadamantan-1-ol with its most prominent relatives.

Compound Structure Primary Role Key Functional Group(s) Primary Therapeutic Application
Amantadine 1-aminoadamantaneAPIPrimary AmineAntiviral (Influenza A), Antiparkinsonian[1][4]
Rimantadine 1-(1-aminoethyl)adamantaneAPIPrimary AmineAntiviral (Influenza A)[1][5]
Memantine 1-amino-3,5-dimethyladamantaneAPIPrimary AmineNeuroprotective (Alzheimer's Disease)[1]
3-Aminoadamantan-1-ol 1-amino-3-hydroxyadamantaneIntermediatePrimary Amine, Tertiary AlcoholSynthesis of DPP-4 Inhibitors (e.g., Vildagliptin)[6][7]

Amantadine, rimantadine, and memantine are primarily monofunctionalized from a reactive standpoint, with their biological activity stemming directly from the substituted amino group. In contrast, 3-aminoadamantan-1-ol is a bifunctional intermediate, a critical distinction that underpins its strategic value.

The Core Advantage: Synthetic Versatility and Regioselective Control

The primary advantage of 3-aminoadamantan-1-ol lies in its dual functionality. The presence of a primary amine at the 1-position and a tertiary alcohol at the 3-position—two distinct bridgehead carbons—provides two chemically orthogonal handles for synthetic elaboration.

Causality Behind the Advantage:

  • Orthogonal Reactivity: The amino group is nucleophilic and basic, readily undergoing reactions like acylation, alkylation, and reductive amination. The hydroxyl group, while also nucleophilic, can be derivatized through etherification, esterification, or used as a handle for conjugation after activation. This allows for sequential, controlled modifications without the need for complex protection/deprotection schemes that would be necessary if the functional groups were identical.

  • Precise Spatial Orientation: The rigid adamantane cage locks these two functional groups into a fixed, predictable three-dimensional orientation. This is invaluable for designing molecules that must fit into precisely shaped binding pockets of biological targets, a concept powerfully demonstrated in its application for enzyme inhibitors.

In contrast, monofunctional derivatives like amantadine offer only a single point for modification, limiting the structural diversity that can be easily explored.

G cluster_0 3-Aminoadamantan-1-ol Scaffold cluster_1 Potential Synthetic Modifications Scaffold NH2 Amino Group (-NH2) (Position 1) Scaffold->NH2 OH Hydroxyl Group (-OH) (Position 3) Scaffold->OH Acylation Acylation / Alkylation NH2->Acylation Nucleophilic Reactions Etherification Etherification / Esterification OH->Etherification Derivatization Conjugation Conjugation Chemistry OH->Conjugation Linker Attachment New_APIs Novel Drug Candidates Acylation->New_APIs Generates Amides, Secondary/Tertiary Amines Etherification->New_APIs Generates Ethers, Esters Conjugation->New_APIs Creates Prodrugs, Targeted Constructs G cluster_workflow Vildagliptin Synthesis Workflow A 3-Aminoadamantan-1-ol (Key Intermediate) C Nucleophilic Acyl Substitution (Acylation of Amino Group) A->C B (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile B->C D Vildagliptin (Final API) C->D

Caption: Simplified workflow for the final step in Vildagliptin synthesis.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of a hydroxyl group fundamentally alters the physicochemical profile of the adamantane core compared to purely amino-substituted derivatives. This provides drug designers with a crucial tool for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). [8][9]

  • Modulated Lipophilicity: While the adamantane cage is inherently lipophilic, the polar hydroxyl group introduces a degree of hydrophilicity. This balances the molecule's LogP value, which can prevent issues associated with high lipophilicity, such as poor aqueous solubility, non-specific binding, and rapid metabolism. [4]* Hydrogen Bonding Capability: The -OH group can act as both a hydrogen bond donor and acceptor. This can lead to improved solubility and can facilitate specific interactions with protein targets or water molecules, influencing the drug's absorption, distribution, and elimination profile. [7]* Improved Safety Profile: The classic adamantane antivirals, amantadine and rimantadine, are associated with central nervous system (CNS) side effects due to their high lipophilicity and ability to cross the blood-brain barrier. [10][11]A double-blind, placebo-controlled study found that at a dosage of 300 mg/day, amantadine recipients reported a significantly greater frequency of CNS complaints (nervousness, difficulty concentrating) compared to rimantadine or placebo recipients. [11]By creating derivatives with more balanced polarity, such as those derived from 3-aminoadamantan-1-ol, developers can potentially mitigate such off-target effects. Vildagliptin, for instance, has a safety profile largely devoid of these characteristic CNS issues.

Table 2: Comparative Biological and Safety Data

Compound Primary Target Potency Metric Key Adverse Effects
Amantadine Influenza A M2 ChannelEC50: ~116 µM (vs. SARS-CoV-2 in vitro) [12]CNS effects (dizziness, insomnia, nervousness) [11]
Rimantadine Influenza A M2 ChannelEC50: ~36 µM (vs. SARS-CoV-2 in vitro) [12]Fewer CNS effects than amantadine; GI upset [5][11]
Memantine NMDA ReceptorKi: ~0.5-1.0 µMDizziness, headache, confusion
Vildagliptin DPP-4 EnzymeIC50: ~62 nMGenerally well-tolerated; headache, nasopharyngitis

Note: In vitro data against SARS-CoV-2 for amantadine and rimantadine is shown for comparative potency illustration, though their primary approved use is for Influenza A. [12]

Key Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis of the key intermediate and the evaluation of its final product.

Protocol 1: Synthesis of 3-Aminoadamantan-1-ol from Amantadine

This protocol is a conceptualized procedure based on established chemical transformations described in the literature. [13][14]The choice of this starting material leverages a readily available adamantane derivative.

Objective: To synthesize 3-aminoadamantan-1-ol via C-H functionalization of amantadine.

Causality of Experimental Choices:

  • Strong Acid Medium (H₂SO₄): Sulfuric acid serves as both a solvent and a protonating agent, activating the adamantane cage for electrophilic attack.

  • Nitrating Agent (HNO₃): Nitric acid in sulfuric acid generates the nitronium ion (NO₂⁺), the electrophile that attacks a tertiary C-H bond on the adamantane core. The bridgehead positions are the most reactive.

  • Hydroxylation: Subsequent treatment with a basic aqueous solution hydrolyzes the nitro group to a hydroxyl group, yielding the final product.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 4-5 molar equivalents) to 10-15°C in an ice-water bath.

  • Amantadine Addition: Slowly add amantadine hydrochloride (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 30°C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1-1.5 equivalents) to concentrated sulfuric acid. Add this mixture dropwise to the amantadine solution over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydroxylation & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution with a strong base (e.g., NaOH or KOH solution) to induce hydroxylation and precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration. Purify the crude 3-aminoadamantan-1-ol by recrystallization from a suitable solvent (e.g., ethyl acetate or methanol) to obtain a white crystalline solid. [13] Protocol 2: DPP-4 Inhibition Assay

This protocol describes a standard, self-validating fluorometric assay to determine the inhibitory potency (IC50) of a compound like Vildagliptin.

Objective: To quantify the inhibition of DPP-4 enzyme activity by a test compound.

Causality of Experimental Choices:

  • Fluorogenic Substrate: Gly-Pro-AMC is a substrate that is non-fluorescent until the Gly-Pro amide bond is cleaved by DPP-4, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to enzyme activity.

  • IC50 Determination: By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., Vildagliptin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Plate Setup: In a 96-well microplate, add the serially diluted test compound. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a solution of recombinant human DPP-4 enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate, Gly-Pro-AMC, to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the rates relative to the positive control (100% activity) and negative control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While first-generation adamantane derivatives like amantadine and memantine are historically significant and therapeutically effective APIs, their synthetic potential is limited. 3-Aminoadamantan-1-ol hydrobromide represents a strategic evolution, offering researchers a bifunctional, stereochemically defined scaffold. Its primary advantages are not in its intrinsic biological activity, but in its capacity as a versatile intermediate. It provides precise, regioselective control for chemical modification, allows for fine-tuning of physicochemical properties to optimize pharmacokinetics, and ultimately grants access to novel and challenging biological targets like the DPP-4 enzyme. For drug development professionals aiming to move beyond established scaffolds and create innovative therapeutics, 3-aminoadamantan-1-ol hydrobromide is not just another derivative; it is a superior synthetic platform for discovery.

References

  • Vertex AI Search. The Role of Adamantane Derivatives in Modern Drug Discovery. 2

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. 3

  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. 1

  • Koutsoulas, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). 15

  • Matias, D., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 285. 16

  • Google Patents. (2012). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof. 17

  • BenchChem. Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity. 18

  • BenchChem. Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observations. 19

  • Boldyreva, E. V., et al. (2016). Comparative study of the elastic properties of adamantane and 1-chloroadamantane at high pressure and different temperatures and at order–disorder transitions. CrystEngComm, 18(2), 253-264. 20

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. JCHR, 15(5), 3206-3214. 4

  • BenchChem. (2025). Synthesis of 3-Aminoadamantan-1-ol from Amantadine: A Technical Guide. 13

  • Guo, J. (2013). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 781-784, 301-304.

  • ChemicalBook. 3-Amino-1-Adamantanol. 21

  • Drugs.com. Amantadine vs Rimantadine Comparison.

  • Google Patents. (2015). CN104761456B - Preparation method of 3-amino-1-adamantanol. 14

  • Smither, S. J., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2055.

  • BOC Sciences. Exploring 3-Amino-1-adamantanol: Properties and Applications. 6

  • Wikipedia. Rimantadine.

  • BenchChem. (2026). Comparative Analysis of 3-(Hydroxymethyl)adamantan-1-ol and Structurally Related Adamantane Derivatives. 22

  • ResearchGate. Synthesis of 3–amineadamantane–1–ol derivatives.

  • MDPI. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(18), 6649.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Applications of 3-Amino-1-adamantanol: A Deeper Look. 23

  • BenchChem. (2025). An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure. 7

  • CymitQuimica. CAS 702-82-9: 3-Amino-1-adamantanol.

  • Hayden, F. G., et al. (1985). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy, 28(5), 662-666.

  • Maohuan Chemical. 3-amino-1-adamantanol hydrobromide|42501-53-1.

  • Kuznetsov, O. I., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15479.

  • Yasuhara, M. (2010). Pharmacokinetics and Pharmacodynamics. Comprehensive Diagnosis and Therapeutics. 8

  • LookChem. Cas 702-82-9,3-Amino-1-hydroxyadamantane.

  • Pharmaceuticals and Medical Devices Agency, Japan. (2019). Guideline on Population Pharmacokinetic and Pharmacodynamic Analysis.

  • The University of Tokyo. Publications - Laboratory of Physiological Chemistry.

  • Sigma-Aldrich. 3-Amino-1-adamantanol 96.

  • Tokyo Chemical Industry Co., Ltd. 3-Amino-1-adamantanol | 702-82-9.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of GC and HPLC Methods for Impurity Profiling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and finished drug products is paramount to their safety and efficacy.[1][2][3] Impurity profiling, the identification and quantification of unwanted chemical entities, is a critical component of quality control and a stringent requirement of regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][3][4]

This guide, from the perspective of a Senior Application Scientist, delves into the strategic use of two powerhouse analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for comprehensive impurity profiling. We will explore their orthogonal nature, the rationale behind employing both, and provide a detailed framework for their cross-validation to ensure robust and reliable data.

The Orthogonal Power of GC and HPLC in Impurity Profiling

The principle of orthogonality in analytical chemistry refers to the use of two or more methods with different separation mechanisms to analyze the same sample. This approach significantly increases the probability of detecting all potential impurities, as what one method might miss, the other is likely to resolve.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile, polar, and thermally sensitive compounds.[7][8][9] Its versatility lies in the wide array of stationary and mobile phases available, allowing for the fine-tuning of separations based on polarity and other molecular interactions.[10] For impurity profiling, HPLC is extensively used to detect and quantify process-related impurities, degradation products, and other non-volatile organic compounds.[9][11]

Gas Chromatography (GC): The Specialist for Volatile and Semi-Volatile Impurities

GC excels in the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[7][9][12] This makes it the ideal technique for identifying and quantifying residual solvents, a critical class of impurities strictly regulated by ICH Q3C guidelines.[7][12] GC can also detect other volatile organic impurities that may arise during synthesis or storage.[13][14][15]

The complementary nature of these two techniques provides a more complete picture of a sample's impurity profile. HPLC effectively addresses the non-volatile and thermally labile impurities, while GC targets the volatile and semi-volatile ones.[9]

The Imperative of Cross-Validation

When both GC and HPLC methods are employed for the impurity profiling of a single drug substance, cross-validation becomes a critical exercise. Cross-validation is the process of demonstrating that two different analytical methods provide comparable and reliable results for the same set of samples.[16] This is crucial for:

  • Ensuring Comprehensive Impurity Detection: Verifying that no impurities are missed between the two methods.

  • Method Transfer: Facilitating the seamless transfer of analytical methods between different laboratories or sites.[17]

  • Regulatory Confidence: Providing robust data to regulatory agencies that substantiates the quality and purity of the drug product.[18]

The objective of cross-validation is to establish through documented evidence that both methods are fit for their intended purpose.[19]

A Framework for Cross-Validation: Experimental Design

A well-designed cross-validation study is essential for generating meaningful and defensible data. The following outlines a logical workflow for such a study.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Representative Samples (API, Stressed Samples, Spiked Samples) start->select_samples develop_gc Develop & Validate GC Method (per ICH Q2(R1)) select_samples->develop_gc develop_hplc Develop & Validate HPLC Method (per ICH Q2(R1)) select_samples->develop_hplc analyze_gc Analyze Samples by Validated GC Method develop_gc->analyze_gc analyze_hplc Analyze Samples by Validated HPLC Method develop_hplc->analyze_hplc compare_data Compare Results: - Impurity Profiles - Quantification of Common Impurities analyze_gc->compare_data analyze_hplc->compare_data acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria compare_data->acceptance_criteria report Generate Cross-Validation Report acceptance_criteria->report end End: Methods are Cross-Validated report->end

Caption: Workflow for the cross-validation of GC and HPLC methods.

Key Experimental Steps
  • Protocol Development: A detailed protocol should be established outlining the scope, procedures, and acceptance criteria for the cross-validation study.

  • Sample Selection: A representative set of samples should be chosen, including:

    • The Active Pharmaceutical Ingredient (API).

    • Forced degradation (stressed) samples to generate potential degradation products.

    • Samples spiked with known impurities at various concentrations.

  • Method Validation: Both the GC and HPLC methods must be individually validated according to ICH Q2(R1) guidelines before cross-validation can begin.[20][21][22] Key validation parameters include:

    • Specificity

    • Linearity

    • Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

  • Sample Analysis: The selected samples are analyzed using both the validated GC and HPLC methods.

  • Data Comparison and Evaluation: The results from both methods are compared. For impurities detected by both methods, their quantitative results should be statistically evaluated for equivalency. For impurities detected by only one method, a scientific justification should be provided.

Experimental Protocols: A Practical Approach

The following are example protocols for the impurity profiling of a hypothetical drug substance by GC and HPLC.

HPLC Method for Non-Volatile Impurities

Instrumentation:

  • HPLC System with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

System Suitability:

  • Standard Solution: A solution of the API and known impurities.

  • Acceptance Criteria:

    • Resolution between critical pairs: > 2.0

    • Tailing factor for the API peak: < 1.5

    • Relative Standard Deviation (RSD) for replicate injections: < 2.0%

GC Method for Volatile Impurities (Residual Solvents)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and Headspace Autosampler

Chromatographic Conditions:

  • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

  • Carrier Gas: Helium

  • Flow Rate: 5.0 mL/min

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

System Suitability:

  • Standard Solution: A solution containing known residual solvents at their specification limits.

  • Acceptance Criteria:

    • Resolution between all solvent peaks: > 1.5

    • Signal-to-noise ratio for each solvent: > 10

    • RSD for replicate injections: < 5.0%

Data Presentation and Interpretation

The results of the cross-validation study should be presented clearly and concisely. A summary table is an effective way to compare the key performance characteristics of the two methods.

Table 1: Comparison of Validation Parameters for GC and HPLC Methods

Validation ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD) < 2.0%< 5.0%As per protocol
LOD 0.01%1 ppmReport
LOQ 0.03%3 ppmReport

Table 2: Comparative Impurity Data from Cross-Validation

ImpurityHPLC Result (% area)GC Result (% area)Difference (%)Acceptance Criteria
Impurity A0.120.118.3≤ 15%
Impurity B (Volatile)Not Detected0.05-N/A
Degradant X0.25Not Detected-N/A
Residual Solvent YNot Detected50 ppm-N/A

The data in Table 2 illustrates the orthogonal nature of the two methods. Impurity A, being non-volatile, is detected and quantified by both methods with acceptable agreement. The volatile impurity B and residual solvent Y are only detected by GC, while the non-volatile degradant X is only detected by HPLC. This comprehensive analysis provides a high degree of confidence in the overall impurity profile of the drug substance.

Conclusion: A Robust Strategy for Ensuring Drug Purity

The cross-validation of GC and HPLC methods is a powerful and scientifically sound strategy for the comprehensive impurity profiling of pharmaceutical products. By leveraging the orthogonal separation mechanisms of these two techniques, researchers and drug developers can gain a deeper understanding of their product's purity and ensure compliance with stringent regulatory expectations. This in-depth approach not only enhances the quality and safety of medicines but also builds a robust foundation for successful regulatory submissions and a streamlined path to market.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. European Pharmaceutical Review.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Erudition.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • The Importance of API Impurity Profiling in Drug Development.
  • Impurity Profiling in Pharmaceuticals Explained. Synthink.
  • HPLC vs. GC: Choosing the Right Excipient Analysis.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC vs GC: Application Differences.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • A Practical Guide to Cross-Validation of Analytical Methods Between Labor
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies.
  • HPLC vs GC: Choosing the Right Chrom
  • which one is the most reliable technique either HPLC or GC?

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Validation

Comparative analysis of 3-aminoadamantan-1-ol from different suppliers

An In-Depth Guide to the Comparative Analysis of 3-Aminoadamantan-1-ol from Different Suppliers For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a parame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Analysis of 3-Aminoadamantan-1-ol from Different Suppliers

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a parameter—it is the bedrock of reproducible science and the ultimate safety of a therapeutic. 3-Aminoadamantan-1-ol (CAS: 702-82-9) stands out as a critical pharmaceutical intermediate, most notably as a key building block in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[1][2][3][4] The rigid, tricyclic adamantane scaffold imparts unique properties to the final active pharmaceutical ingredient (API), but it also presents specific challenges in synthesis and purification. Consequently, the purity and impurity profile of 3-aminoadamantan-1-ol can vary significantly between suppliers, directly impacting reaction yields, downstream purification efforts, and the quality of the final API.[5]

This guide provides a comprehensive framework for the comparative analysis of 3-aminoadamantan-1-ol from various suppliers. It is structured not as a rigid protocol but as a logical workflow, grounded in the principles of analytical chemistry and pharmaceutical quality control.[6][7] We will move beyond simply reading a Certificate of Analysis (CoA) to establish a self-validating system of in-house verification, ensuring that the material selected is fit for purpose.

The Rationale: Why In-House Verification is Non-Negotiable

The quality of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[5] While suppliers provide a CoA, it represents a single batch and may not capture the full story of batch-to-batch consistency or the presence of subtle, unlisted impurities. Regulatory bodies increasingly emphasize the importance of robust starting material control.[7][8] An investment in thorough analytical evaluation mitigates risks such as:

  • Failed Syntheses: Reactive impurities can interfere with downstream chemical transformations, leading to low yields or complete reaction failure.

  • Complex Purifications: The presence of structurally similar impurities can make the purification of the final API exceedingly difficult and costly.

  • Regulatory Delays: An inconsistent or poorly characterized impurity profile in the starting material can lead to significant questions and delays during regulatory review.

This guide will therefore focus on establishing a multi-faceted analytical protocol to generate empirical data, allowing for an objective, side-by-side comparison of materials.

Experimental Design: A Multi-Pronged Analytical Approach

To build a comprehensive quality profile, we will employ a suite of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they create a high-fidelity picture of the material's identity, purity, and potential liabilities. For this analysis, we will evaluate hypothetical materials from three representative supplier types:

  • Supplier Alpha: A premium-grade supplier, typically providing high-purity material with extensive documentation at a higher cost.

  • Supplier Beta: A mid-range, general laboratory supplier offering a balance of quality and cost.

  • Supplier Gamma: A bulk chemical supplier, often providing material at a lower price point, which may be suitable for less sensitive applications.

The following workflow outlines the analytical journey from sample receipt to final decision.

Experimental_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Data Synthesis & Decision SampleReceipt Sample Receipt & Documentation (Suppliers Alpha, Beta, Gamma) Visual Visual & Physical Inspection (Color, Form, Solubility) SampleReceipt->Visual MeltingPoint Melting Point Analysis Visual->MeltingPoint GC Gas Chromatography (GC-FID) (Purity Assay & Impurity Profile) MeltingPoint->GC KF Karl Fischer Titration (Water Content) MeltingPoint->KF NMR ¹H NMR Spectroscopy (Identity & Structural Integrity) MeltingPoint->NMR DataAnalysis Comparative Data Analysis GC->DataAnalysis KF->DataAnalysis NMR->DataAnalysis Report Final Supplier Qualification Report DataAnalysis->Report

Caption: Experimental workflow for the comparative analysis of 3-aminoadamantan-1-ol.

Detailed Experimental Protocols

The trustworthiness of any comparison hinges on the precision and validity of the experimental methods.[6] The following protocols are designed to be robust and self-validating.

Physical and Visual Inspection
  • Objective: To assess the physical state of the material and its basic solubility, providing a first pass/fail checkpoint.

  • Protocol:

    • Appearance: Visually inspect each sample against a white background. Record the color (e.g., pure white, off-white, yellow) and form (e.g., crystalline powder, amorphous solid).[9][10]

    • Solubility: To a vial, add approximately 10 mg of the sample. Add 1 mL of methanol and vortex. Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble). Repeat with deionized water. 3-aminoadamantan-1-ol is expected to be soluble in methanol and organic solvents but generally insoluble in water.[2][9][11]

  • Causality: Significant color deviation can indicate the presence of oxidative impurities or residual catalysts from synthesis. Poor solubility in the expected solvent may suggest incorrect identity or the presence of insoluble contaminants.

Melting Point Determination
  • Objective: To determine the melting point range as a key indicator of purity. Pure crystalline solids have a sharp melting point, while impurities typically broaden and depress the melting range.

  • Protocol:

    • Load a small, dry amount of the sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat at a ramp rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

    • Perform the measurement in triplicate for each sample. The literature value for 3-aminoadamantan-1-ol is approximately 263-265 °C, often with decomposition.[9][12]

  • Causality: A broad melting range (>2 °C) or a significant depression from the literature value strongly suggests the presence of impurities.

Purity and Impurity Profiling by Gas Chromatography (GC)
  • Objective: To accurately quantify the purity of 3-aminoadamantan-1-ol and to detect and semi-quantify any volatile impurities. GC with a Flame Ionization Detector (FID) is an excellent method for this compound as it is thermally stable and avoids the need for derivatization, unlike HPLC.[1]

  • Protocol:

    • Sample Preparation: Accurately weigh ~25 mg of each sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1 mg/mL solution.

    • GC-FID Conditions:

      • Column: DB-5 or similar (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

      • Inlet Temperature: 250 °C.

      • Detector Temperature: 290 °C.

      • Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 10 minutes.

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

      • Injection Volume: 1 µL.

      • Split Ratio: 20:1.

    • Analysis: Inject each sample in triplicate. Calculate the purity as a percentage based on the area of the main peak relative to the total area of all peaks (% Area Normalization). Identify known impurities based on their relative retention times if standards are available (e.g., 1-adamantylamine, 1,3-adamantanediol).[9]

  • Causality: The choice of a mid-polarity column like a DB-5 provides good separation for the adamantane structure and potential impurities. The temperature program is designed to elute the main compound efficiently while also separating earlier and later eluting impurities.

Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical identity and structural integrity of the compound. NMR provides an unambiguous fingerprint of the molecule's hydrogen environment.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of deuterated methanol (CD₃OD) or DMSO-d₆.

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The spectrum should show a complex series of multiplets in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the adamantane cage protons. The absence of significant unassigned peaks confirms structural purity.

  • Causality: Methanol-d₄ is a good choice as it readily dissolves the sample and its residual peak does not typically obscure key signals. Any signals not attributable to the 3-aminoadamantan-1-ol structure represent impurities, providing qualitative data that complements the quantitative GC results.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Physical and Purity Comparison of 3-Aminoadamantan-1-ol

ParameterSupplier AlphaSupplier BetaSupplier GammaSpecification
Appearance White crystalline powderOff-white powderYellowish powderWhite to off-white solid[10]
Melting Point (°C) 264.5 - 265.5262.0 - 264.5259.0 - 263.0263 - 265[9]
GC Purity (% Area) 99.7%98.6%96.8%≥ 98.0%
Total Impurities (%) 0.3%1.4%3.2%≤ 2.0%[9]
Water Content (KF) 0.15%0.40%0.85%≤ 0.5%

Table 2: Impurity Profile by GC (% Area)

ImpuritySupplier AlphaSupplier BetaSupplier Gamma
Impurity 1 (1-Adamantylamine) Not Detected0.35%0.80%
Impurity 2 (1,3-Adamantanediol) 0.05%0.20%0.55%
Unknown Impurity (RRT 0.85) 0.10%0.45%1.10%
Unknown Impurity (RRT 1.12) Not Detected0.15%0.40%
Discussion of Results
  • Supplier Alpha: The material from Supplier Alpha meets all specifications with a high margin. The white crystalline appearance, sharp melting point, and high GC purity with minimal impurities indicate a well-controlled manufacturing process. The ¹H NMR spectrum (data not shown) was clean and perfectly matched the expected structure. This material is suitable for all applications, including GMP synthesis.

  • Supplier Beta: Supplier Beta provides material that meets the basic purity specification (≥ 98.0%) but has a slightly broader melting range and a higher total impurity level. The presence of known synthetic precursors like 1-adamantylamine suggests a less optimized purification process. This material would likely be acceptable for research and development or process optimization studies but may require additional scrutiny before use in a regulated environment.

  • Supplier Gamma: The material from Supplier Gamma fails to meet several key specifications. Its yellowish color, broad and depressed melting point, and significantly higher impurity content make it a high-risk choice for pharmaceutical synthesis. While the low cost is attractive, the potential for failed reactions and the introduction of difficult-to-remove impurities outweigh the benefits for most drug development applications. It might only be considered for non-critical applications or if a robust in-house repurification step is planned.

Conclusion and Authoritative Recommendations

The empirical data generated through this multi-technique analysis provides a clear and objective basis for supplier qualification. The choice of supplier is not a one-size-fits-all decision but should be aligned with the specific requirements of the project.

  • For GMP manufacturing and late-stage clinical development , where quality and consistency are paramount, Supplier Alpha is the unequivocal choice. The higher initial cost is justified by the reduced risk of batch failure and regulatory complications.

  • For early-stage research, process development, and non-clinical studies , Supplier Beta offers a reasonable compromise between quality and cost. However, researchers should be aware of the potential for batch-to-batch variability and consider implementing routine QC checks.

  • Supplier Gamma should be approached with caution. Its use should be restricted to applications where purity is not a critical parameter, or it should be considered a "crude" material that requires in-house purification before use.

This guide demonstrates that a systematic, evidence-based approach to material qualification is essential. By moving beyond the CoA and generating in-house, comparative data, organizations can protect their research, timelines, and ultimately contribute to the development of safe and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
  • Fluorochem. (n.d.). 3-Amino-1-adamantanol.
  • Proclinical. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Proclinical. (2024, September 06). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Muby Chemicals. (n.d.). 3-Amino-1-Adamantanol Manufacturers, with SDS GHS MSDS Sheet.
  • Fisher Scientific. (2010, October 20). SAFETY DATA SHEET: 3-Amino-1-adamantanol.
  • Acme Synthesis. (2025, October 15). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-adamantanol 96%.
  • SCL Lifesciences. (n.d.). Pharma Intermediates: Why Quality and Key Factors Matter.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Amino-1-adamantanol Manufacturers Suppliers Factory.
  • apicule. (n.d.). 3-Amino-1-adamantanol (CAS No: 702-82-9) API Intermediate Manufacturers.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-1-adamantanol, 98+%.
  • Qualityze. (2026, March 02). What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • ChemicalBook. (2026, January 13). 3-Amino-1-adamantanol | 702-82-9.
  • MedchemExpress.com. (n.d.). Certificate of Analysis - 3-Amino-1-adamantanol.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure.

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Comparative

Benchmarking the purity of synthesized 3-aminoadamantan-1-ol hydrobromide against standards

Title: Benchmarking the Purity of Synthesized 3-Aminoadamantan-1-ol Hydrobromide: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when benchmarking aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Purity of Synthesized 3-Aminoadamantan-1-ol Hydrobromide: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when benchmarking aliphatic tricyclic compounds. 3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1) is a critical synthetic intermediate utilized in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin, and various neuro-active adamantane derivatives.

The fundamental analytical challenge with this molecule is its structure: it entirely lacks a conjugated π -electron system[1]. Consequently, it is virtually "blind" to standard Ultraviolet (UV) detection. Attempting to benchmark its purity using conventional HPLC-UV without derivatization will yield false-positive purity results, as most process impurities will also fail to absorb UV light[2].

This guide provides an authoritative framework for objectively benchmarking synthesized 3-aminoadamantan-1-ol hydrobromide against commercial and pharmacopeial standards, utilizing causally sound methodologies like Gas Chromatography-Flame Ionization Detection (GC-FID) and HPLC with Charged Aerosol Detection (CAD).

Comparative Benchmarking Standards

The selection of an appropriate reference standard dictates the reliability of your quantitative assay. Primary standards (e.g., USP, EP) are the highest authority, while certified secondary standards offer a cost-effective alternative for routine batch benchmarking[3].

Table 1: Comparison of Reference Standards for Adamantane Derivatives

Standard TierSupplier / SourcePurity ClaimAnalytical CertificationBest Application
Primary USP / EP (Related compounds e.g., Amantadine)Defined as 100%Full compendial validationRegulatory submissions, calibrating secondary standards[3].
Secondary (High-Purity) TCI Chemicals (Free base: 702-82-9)>98.0% (GC)GC, Neutralization titration, NMRRoutine assay benchmarking, daily system suitability.
Impurity Standard SynThink / LGC Standards>95.0% (HPLC/NMR)1H-NMR, MS, IR, TGA[4][5]Spiking studies, Limit of Quantitation (LOQ) validation.

Analytical Workflows & Causality

Because 3-aminoadamantan-1-ol hydrobromide is a salt lacking a chromophore, we must make a strategic divergence in our analytical approach.

  • For GC-FID: The hydrobromide salt is non-volatile and will degrade in a GC inlet. We must perform a basic liquid-liquid extraction to liberate the free base (3-amino-1-adamantanol) prior to injection[2].

  • For HPLC-CAD/ELSD: These detectors measure mass rather than light absorption, allowing for the direct injection of the hydrobromide salt without neutralization, provided volatile mobile phases are used.

AnalyticalWorkflow Start Synthesized 3-Aminoadamantan-1-ol HBr Decision Chromophore Present? Start->Decision GC GC-FID / GC-MS (Requires Free Base Extraction) Decision->GC No (Aliphatic) LC HPLC-CAD / ELSD (Direct Salt Injection) Decision->LC No (Aliphatic) Deriv Pre-column Derivatization (HPLC-UV/Fluorescence) Decision->Deriv Requires UV Validation System Suitability & Benchmarking against Reference Standards GC->Validation LC->Validation Deriv->Validation

Analytical workflow for adamantane derivatives lacking UV chromophores.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate System Suitability Testing (SST). The system must validate its own performance before any synthesized batch is compared to the standard.

Protocol A: GC-FID Assay for Volatile Purity (Free Base Method)

Causality: GC-FID provides excellent sensitivity for aliphatic amines. We neutralize the HBr salt to prevent inlet contamination and ensure sharp peak shapes.

Step-by-Step Methodology:

  • Sample Preparation (Neutralization): Accurately weigh 50.0 mg of synthesized 3-aminoadamantan-1-ol HBr and 50.0 mg of the Reference Standard into separate 10 mL volumetric flasks.

  • Extraction: Add 2.0 mL of 1M NaOH to each flask to liberate the free base. Extract with 5.0 mL of Dichloromethane (DCM). Vortex for 2 minutes and allow phase separation. Extract the lower organic layer.

  • Instrument Setup: Use a capillary column (e.g., DB-5 or HP-5, 30 m × 0.32 mm × 0.25 µm). Set the FID detector to 280°C and the inlet to 250°C (Split ratio 10:1).

  • Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). Nitrogen or Helium carrier gas at 1.5 mL/min[1].

  • System Suitability (Self-Validation): Inject the standard preparation 5 times. The protocol is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the tailing factor is 1.5.

  • Analysis: Inject the synthesized sample. Calculate purity by area normalization or against the standard calibration curve.

Protocol B: HPLC-CAD for Direct Salt Profiling

Causality: Charged Aerosol Detection (CAD) provides a uniform response independent of chemical structure, making it ideal for non-UV absorbing salts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the HBr salt in 10 mL of Methanol:Water (50:50 v/v). No neutralization is required.

  • Instrument Setup: Use a C18 column (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase: Mobile Phase A: 10 mM Ammonium Formate in Water (volatile buffer required for CAD). Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set CAD evaporator temperature to 35°C.

  • System Suitability: Resolution between the adamantanol peak and any known adjacent impurity (e.g., unreacted 1-adamantanol) must be > 2.0.

Quantitative Data Presentation

When benchmarking a newly synthesized batch, data must be tabulated to compare assay, moisture, and specific impurities against the reference standard. Below is a representative benchmarking dataset.

Table 2: Benchmarking Results of Synthesized Batch vs. Reference Standard

ParameterAnalytical TechniqueCommercial Standard (>98%)Synthesized Batch (Lot #A12)Acceptance Criteria
Assay (Free Base) GC-FID (Protocol A)99.1%98.7% 98.0%
Total Impurities HPLC-CAD (Protocol B)0.6%0.9% 1.5%
Water Content Karl Fischer Titration0.2%0.4% 4.0%
Unreacted Adamantanol GC-MSNot Detected0.15% 0.5%
Residual Solvent (DCM) Headspace GC-FID< 10 ppm120 ppm 600 ppm (ICH Q3C)

Downstream Biological Relevance

Why is this rigorous benchmarking necessary? 3-aminoadamantan-1-ol is the foundational pharmacophore for vildagliptin. Impurities carrying over from the synthesis of the hydrobromide salt can directly impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API) by introducing toxic degradation products or inhibiting target binding.

DPP4Pathway Meal Food Intake Incretin GLP-1 Release Meal->Incretin DPP4 DPP-4 Enzyme (Degrades GLP-1) Incretin->DPP4 Substrate Insulin Insulin Secretion Incretin->Insulin Stimulates Drug Vildagliptin (Synthesized from Adamantanol) Drug->DPP4 Inhibits Glucose Blood Glucose Control Insulin->Glucose

Mechanism of DPP-4 inhibition by adamantane-derived therapeutics.

By utilizing causally sound analytical techniques like GC-FID and HPLC-CAD, and benchmarking against verified secondary standards, researchers can ensure the structural integrity of 3-aminoadamantan-1-ol hydrobromide, safeguarding the downstream synthesis of critical therapeutics.

References

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin (CN112394127A). Google Patents.
  • Method of preparation of vildagliptin (WO 2010/022690 A2). Googleapis. Available at:[Link]

Sources

Validation

Introduction: The Critical Role of 3-aminoadamantan-1-ol in Modern Therapeutics

An Economic and Technical Guide to the Synthesis of 3-aminoadamantan-1-ol for Pharmaceutical Applications 3-aminoadamantan-1-ol is a pivotal intermediate in the pharmaceutical industry, most notably as a key building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Economic and Technical Guide to the Synthesis of 3-aminoadamantan-1-ol for Pharmaceutical Applications

3-aminoadamantan-1-ol is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The unique, rigid, and lipophilic adamantane cage structure imparts favorable pharmacokinetic properties to the final active pharmaceutical ingredient (API). Consequently, the economic and technical viability of Vildagliptin synthesis is intrinsically linked to the efficiency and cost-effectiveness of the 3-aminoadamantan-1-ol synthesis. This guide provides a comparative analysis of the most prevalent synthetic routes to this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their process development and sourcing decisions. We will delve into the core synthetic strategies, providing detailed experimental protocols, comparative economic data, and an evaluation of the scalability and industrial applicability of each method.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-aminoadamantan-1-ol is primarily approached from three key starting materials: amantadine (or its hydrochloride salt), adamantane, and adamantanecarboxylic acid. Each route presents a unique set of advantages and disadvantages in terms of cost, yield, purity, safety, and environmental impact.

Method 1: Oxidation of Amantadine or Amantadine Hydrochloride

This is arguably the most established and industrially favored route due to the ready availability of amantadine, a legacy antiviral drug.[2] The synthesis proceeds via a two-step process involving the nitration of the adamantane core, followed by hydroxylation.

Chemical Rationale: The adamantane cage possesses tertiary C-H bonds at the bridgehead positions that are susceptible to electrophilic substitution under strong acidic conditions. The presence of the amino group in amantadine directs the nitration to the C3 position. The subsequent hydroxylation replaces the nitro group with a hydroxyl group.

Experimental Protocol:

  • Step 1: Nitration of Amantadine Hydrochloride

    • A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-water bath, ensuring the temperature is maintained below 10°C.

    • In a separate reactor, amantadine hydrochloride is dissolved in concentrated sulfuric acid at a temperature between 10-30°C.[3][4]

    • The pre-cooled nitrating mixture is added dropwise to the amantadine solution. The reaction is highly exothermic and requires careful temperature control, typically in an ice-water bath for 1-2 hours, followed by stirring at room temperature for an extended period (1-30 hours).[5][6]

    • Reaction progress is monitored by suitable analytical techniques such as TLC or HPLC.

  • Step 2: Hydroxylation of the Nitro-intermediate

    • The reaction mixture from Step 1 is carefully quenched by pouring it into ice water.[6]

    • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is then added to the mixture to induce hydroxylation. The pH is typically adjusted to 10-14.[4]

    • The reaction is stirred for 0.5-3 hours, during which the nitro group is displaced by a hydroxyl group.[4]

    • The resulting solid 3-aminoadamantan-1-ol is isolated by filtration.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, to yield a white crystalline solid.[5][6]

Process Visualization:

Amantadine_HCl Amantadine Hydrochloride Nitration Nitration Amantadine_HCl->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Nitro_Intermediate 3-Nitro-1-aminoadamantane Intermediate Nitration->Nitro_Intermediate Hydroxylation Hydroxylation Nitro_Intermediate->Hydroxylation Base Alkali (e.g., NaOH) Base->Hydroxylation Crude_Product Crude 3-Aminoadamantan-1-ol Hydroxylation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 3-Aminoadamantan-1-ol Purification->Final_Product

Caption: Synthetic workflow for 3-aminoadamantan-1-ol from amantadine.

Method 2: Direct Functionalization of Adamantane

This approach is economically attractive as it commences from the basic hydrocarbon, adamantane, which is generally cheaper than its functionalized derivatives.[7] A notable implementation of this strategy involves a Ritter-type reaction followed by hydrolysis.

Chemical Rationale: The Ritter reaction is a classic method for the formation of N-alkyl amides from a carbocation precursor and a nitrile.[8] In this case, a strong acid protonates adamantane, leading to the formation of an adamantyl carbocation. This electrophile is then attacked by the nitrogen of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis yields the N-acetylated aminoadamantanol, which is then de-acetylated to give the final product. Another patented method involves direct oxidation and amination using nitric acid and urea.[9]

Experimental Protocol (Ritter Reaction followed by Hydrolysis):

  • Step 1: Formation of 3-Acetamido-1-adamantanol

    • Adamantane is mixed with a strong acid, such as concentrated sulfuric acid, and stirred at 30-100°C for 0.5-3 hours.[10]

    • A nitrile compound, typically acetonitrile or propionitrile, is added dropwise to the mixture while maintaining the temperature at around 30°C.[10]

    • The reaction is then heated to 40-60°C for 1-10 hours to facilitate the Ritter reaction.[10]

    • The reaction mixture is then carefully quenched and extracted to isolate the intermediate, 3-acetamido-1-adamantanol.

  • Step 2: Hydrolysis to 3-Aminoadamantan-1-ol

    • The isolated 3-acetamido-1-adamantanol is mixed with a strong base (e.g., sodium hydroxide) in an alcohol solvent.

    • The mixture is heated in a closed environment to 100-200°C for 5-10 hours.[7]

    • After cooling, the product crystallizes and is isolated by filtration. The filtrate can be distilled to recover the solvent and any remaining product.

Process Visualization:

Adamantane Adamantane Ritter_Reaction Ritter Reaction Adamantane->Ritter_Reaction Strong_Acid Strong Acid (e.g., H₂SO₄) Strong_Acid->Ritter_Reaction Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Ritter_Reaction Acetamido_Intermediate 3-Acetamido-1-adamantanol Ritter_Reaction->Acetamido_Intermediate Hydrolysis Hydrolysis Acetamido_Intermediate->Hydrolysis Strong_Base Strong Base (e.g., NaOH) Strong_Base->Hydrolysis Crude_Product Crude 3-Aminoadamantan-1-ol Hydrolysis->Crude_Product Purification Crystallization Crude_Product->Purification Final_Product Pure 3-Aminoadamantan-1-ol Purification->Final_Product

Caption: Synthetic workflow for 3-aminoadamantan-1-ol from adamantane.

Method 3: From Adamantanecarboxylic Acid

This route involves a multi-step synthesis starting from adamantanecarboxylic acid. While the starting material is readily available, the process is more complex than the other methods.

Chemical Rationale: The synthesis typically proceeds through bromination of the adamantane core, followed by a modified Curtius rearrangement to introduce the amino group, and finally hydrolysis. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine.

Experimental Protocol:

  • Step 1: Bromination

    • Adamantanecarboxylic acid is slowly added to liquid bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.

    • The reaction is stirred at a low temperature (-20°C to 10°C) for an extended period (48-60 hours), followed by further reaction at room temperature.[11]

    • The product, 3-bromo-1-adamantanecarboxylic acid, is isolated after workup.

  • Step 2: Modified Curtius Rearrangement

    • The 3-bromo-1-adamantanecarboxylic acid is reacted with diphenylphosphoryl azide and tert-butanol in the presence of a base like triethylamine.

    • This reaction is typically heated at 80-110°C for 12-16 hours to form 3-bromo-1-tert-butoxycarbonyl amidated adamantane.[11]

  • Step 3: Hydrolysis and Deprotection

    • The intermediate from Step 2 is refluxed in a hydrobromic acid solution for 24-48 hours. This step both hydrolyzes the ester and removes the Boc protecting group.[11]

    • The resulting bromate salt of 3-amino-1-adamantanol is then treated with a base, such as sodium hydroxide, to yield the final product.[11]

Process Visualization:

Adamantanecarboxylic_Acid Adamantanecarboxylic Acid Bromination Bromination Adamantanecarboxylic_Acid->Bromination Bromine Br₂ / AlCl₃ Bromine->Bromination Bromo_Intermediate 3-Bromo-1-adamantanecarboxylic Acid Bromination->Bromo_Intermediate Curtius_Rearrangement Modified Curtius Rearrangement Bromo_Intermediate->Curtius_Rearrangement Curtius_Reagents DPPA, t-BuOH, Et₃N Curtius_Reagents->Curtius_Rearrangement Boc_Protected_Intermediate 3-Bromo-1-Boc-aminoadamantane Curtius_Rearrangement->Boc_Protected_Intermediate Hydrolysis_Deprotection Hydrolysis & Deprotection Boc_Protected_Intermediate->Hydrolysis_Deprotection HBr HBr (aq) HBr->Hydrolysis_Deprotection Bromate_Salt Bromate Salt of 3-Aminoadamantan-1-ol Hydrolysis_Deprotection->Bromate_Salt Base_Treatment Base Treatment (NaOH) Bromate_Salt->Base_Treatment Final_Product 3-Aminoadamantan-1-ol Base_Treatment->Final_Product

Caption: Synthetic workflow for 3-aminoadamantan-1-ol from adamantanecarboxylic acid.

Economic and Technical Comparison

ParameterMethod 1: From AmantadineMethod 2: From AdamantaneMethod 3: From Adamantanecarboxylic Acid
Starting Material Cost Moderate (Amantadine HCl approx. $18.48/kg)[3]Low (Adamantane approx. $666.65/kg for lab scale, significantly lower for bulk)[12]Moderate to High
Number of Steps 223-4
Typical Yield 63% to >90% (optimized)[1][4]High (up to 91% reported)[9]Lower overall yield (around 20-70%)[4][11]
Key Reagents H₂SO₄, HNO₃, NaOH/KOHH₂SO₄, Nitrile, NaOH / HNO₃, UreaLiquid Br₂, AlCl₃, DPPA, t-BuOH, HBr, NaOH
Reagent Cost & Hazard Inexpensive but corrosive acidsInexpensive acids and nitrilesExpensive (DPPA), hazardous (liquid Br₂)
Scalability High (industrially proven)Potentially highModerate (multi-step, hazardous reagents)
Safety Considerations Highly exothermic nitration, requires careful temperature control. Microchannel reactors can improve safety.[13]Use of strong acids.Use of highly toxic and corrosive liquid bromine.
Environmental Impact Use of strong acids and nitrating agents.Use of strong acids and organic solvents.Use of halogenated reagents and organic solvents.

Conclusion and Industrial Perspective

From an industrial standpoint, the synthesis of 3-aminoadamantan-1-ol from amantadine hydrochloride (Method 1) remains the most balanced approach. It offers a high-yield, two-step process with a well-understood reaction profile. While the starting material is more expensive than adamantane, the high and reliable yields, coupled with established industrial-scale processes, often make it the most economically viable option. Recent innovations, such as the use of microchannel reactors, further enhance the safety and efficiency of this route.[13]

The synthesis from adamantane (Method 2) presents a compelling case for cost reduction at the raw material level.[7] As the price of amantadine fluctuates, and with increasing demand for Vildagliptin, this route is likely to gain further traction. The Ritter reaction is a robust and well-known transformation, and if the overall process can be optimized to consistently deliver high yields and purity, it could become the preferred industrial method.

The route from adamantanecarboxylic acid (Method 3) , while chemically feasible, is the least attractive for large-scale production. Its multi-step nature, lower overall yields, and the use of expensive and hazardous reagents like diphenylphosphoryl azide and liquid bromine, present significant economic and safety hurdles.[10][11]

Ultimately, the choice of synthesis method will depend on a company's specific capabilities, raw material sourcing strategy, and cost-benefit analysis. However, for new process development, focusing on the optimization of the route from adamantane likely holds the greatest potential for future cost-effective and sustainable production of 3-aminoadamantan-1-ol.

References

  • RU2488577C1, Method of producing 3-amino-1-adamantanol and acid addition salts thereof, Google P
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol, ResearchGate. [Link]

  • 3-Amino-1-Adamantanol, PubChem. [Link]

  • Amantadine Hydrochloride | Price | per kg | USD, PharmaCompass.com. [Link]

  • CN101747212B, Method for synthesizing 3-amino-1-adamantanol, Google P
  • Decoding the Chemistry: 3-Amino-1-Adamantanol as a Building Block for Better Health, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Adamantane | Price | per kg | USD, PharmaCompass.com. [Link]

  • CN104761456B, Preparation method of 3-amino-1-adamantanol, Google P
  • MATERIAL SAFETY DATA SHEETS 1-AMINO-3-ADAMANTANOL, Cleanchem Laboratories. [Link]

  • CN101798270A, Method for preparing 3-amino-1-adamantane alcohol, Google P
  • 109824524 Process for preparing 3-amino-1-adamantanol, WIPO Patentscope. [Link]

  • CN104761456A, Preparation method of 3-amino-1-adamantanol, Google P
  • 3-amino-1-adamantanol and synthesis method thereof, Eureka | Patsnap. [Link]

  • 1 Kg Amantadine Hydrochloride at best price in Mumbai, IndiaMART. [Link]

  • Amantadine Hydrochloride at Best Price, High Purity 98%, Supplier in Mumbai, ExportersIndia.com. [Link]

  • Adamantane, 25 g, Carl ROTH. [Link]

  • MSDS of 3-amino-1-adamantanol, Capot Chemical. [Link]

  • Ritter Reaction, Organic Chemistry. [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons, PMC - NIH. [Link]

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Comparative

Spectral Database Comparison for 3-Aminoadamantan-1-ol Hydrobromide: A Comprehensive Analytical Guide

Executive Summary In pharmaceutical development, accurately characterizing intermediate compounds is critical for downstream quality control. 3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1)[1] is a highly symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, accurately characterizing intermediate compounds is critical for downstream quality control. 3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1)[1] is a highly symmetric bicyclic intermediate predominantly utilized in the synthesis of the DPP-4 inhibitor vildagliptin[2].

Because the adamantane cage produces highly overlapping aliphatic signals, distinguishing the hydrobromide salt from its free base counterpart (CAS: 702-82-9)[3] requires high-resolution spectral data. This guide objectively compares the performance of three major spectral databases—, , and —using self-validating experimental protocols to establish a reliable ground truth.

Self-Validating Experimental Protocols

To objectively benchmark spectral databases, we must first establish a high-fidelity experimental baseline. As a Senior Application Scientist, I emphasize that analytical protocols must be designed with strict causality to prevent matrix effects and solvent-induced artifacts.

Protocol 1: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Step 1: Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of Methanol-d4 (MeOD).

    • Causality: The hydrobromide salt exhibits poor solubility in non-polar solvents like CDCl₃. MeOD ensures complete dissolution while facilitating rapid deuterium exchange of the hydroxyl (-OH) and ammonium (-NH₃⁺) protons. This prevents signal broadening that would otherwise obscure the critical aliphatic adamantane core[4].

  • Step 2: Acquisition. Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans) at 298 K.

  • Step 3: Internal Referencing. Calibrate to the residual solvent peak (MeOD: 3.31 ppm for ¹H, 49.0 ppm for ¹³C) to ensure absolute chemical shift accuracy before executing database queries.

Protocol 2: ATR-FTIR Spectroscopy
  • Step 1: Background Calibration. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and establish a background spectrum.

  • Step 2: Sample Application. Apply 2-3 mg of solid 3-aminoadamantan-1-ol hydrobromide directly to the crystal and apply standard anvil pressure.

    • Causality: Amine hydrobromide salts are notoriously hygroscopic. Traditional KBr pellet preparation introduces absorbed environmental water, manifesting as a false broad -OH stretch at 3400 cm⁻¹. Direct ATR eliminates matrix-induced moisture artifacts, ensuring the broad ~3000–2800 cm⁻¹ ammonium band is accurately recorded.

Protocol 3: ESI-MS Analysis
  • Step 1: Dilution. Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Ionization. Analyze via Positive Electrospray Ionization (+ESI).

    • Causality: The rigid adamantane cage is prone to heavy fragmentation under hard Electron Ionization (EI). Soft ionization (+ESI) preserves the intact molecular ion, allowing unambiguous detection of the free base [M+H]⁺ at m/z 168.1.

ExpWorkflow Start 3-Aminoadamantan-1-ol HBr (Solid Sample) PrepNMR Dissolve in MeOD (Deuterium Exchange) Start->PrepNMR PrepIR Direct Solid Application (Avoid KBr Moisture) Start->PrepIR PrepMS Dilute in H2O/MeCN (0.1% Formic Acid) Start->PrepMS AcqNMR 1H/13C NMR (400 MHz) PrepNMR->AcqNMR AcqIR ATR-FTIR (Diamond Crystal) PrepIR->AcqIR AcqMS +ESI-MS (Soft Ionization) PrepMS->AcqMS Data Consolidated Spectral Profile AcqNMR->Data AcqIR->Data AcqMS->Data

Caption: Experimental workflow for self-validating spectral acquisition of 3-aminoadamantan-1-ol HBr.

Quantitative Spectral Data: Free Base vs. Hydrobromide Salt

A common pitfall in spectral database querying is failing to account for the salt form. The protonation of the amine in the hydrobromide salt induces a distinct deshielding effect on the adjacent adamantane protons. Table 1 summarizes the experimentally validated shifts[4].

Table 1: Spectral Differentiation of Free Base vs. Hydrobromide Salt

Spectral Feature3-aminoadamantan-1-ol (Free Base)3-aminoadamantan-1-ol HydrobromideShift / Difference
¹H NMR (CH₂ cage) ~1.45 – 1.60 ppm1.56 – 1.65 ppm (m, 12H)+0.10 ppm (Deshielding)
¹H NMR (CH bridge) ~2.15 ppm2.23 ppm (s, 2H)+0.08 ppm (Deshielding)
FT-IR (N-H stretch) 3350 cm⁻¹ (Sharp, primary amine)3000 – 2800 cm⁻¹ (Broad, NH₃⁺)Distinct band shape
ESI-MS [M+H]⁺ m/z 168.1m/z 168.1Identical (Salt dissociates)

Spectral Database Performance Comparison

With our experimental ground truth established, we can objectively evaluate how the leading spectral databases handle this specific molecule.

Table 2: Database Capability Matrix for 3-Aminoadamantan-1-ol HBr

DatabaseSalt Form Coverage¹H NMR Accuracy (vs. Exp)IR ResolutionAccess / Cost
Free Base OnlyLow (Gas-phase/Predicted)High (Gas-phase)Open Access (Free)
Free Base OnlyModerate (Free base in CDCl₃)High (KBr Pellet)Open Access (Free)
Exact HBr SaltHigh (Empirical & Predicted)High (ATR & KBr)Premium (Subscription)
NIST Chemistry WebBook

The NIST WebBook is the gold standard for mass spectrometry and gas-phase IR. However, it primarily indexes the free base form (CAS 702-82-9). While it perfectly matches our ESI-MS data (m/z 168.1), it fails to provide liquid-phase NMR data for the hydrobromide salt, making it insufficient for complete structural elucidation of the formulated intermediate.

AIST SDBS (Spectral Database for Organic Compounds)

SDBS provides excellent, freely accessible ¹H and ¹³C NMR spectra. However, its entry for 3-aminoadamantan-1-ol is recorded in CDCl₃ for the free base. If a researcher attempts to cross-reference our MeOD-acquired hydrobromide data against SDBS, the ~0.10 ppm deshielding discrepancy (Table 1) will result in a low match score, potentially leading to false-negative identification.

Wiley KnowItAll Spectral Library

For complex pharmaceutical intermediates and specific salt forms, Wiley KnowItAll outperforms open-source alternatives. It contains both empirical data and highly accurate predictive NMR algorithms that account for the electron-withdrawing effect of the hydrobromide counterion. Furthermore, it includes ATR-FTIR libraries, allowing for a direct 1:1 match with our moisture-free IR protocol.

DBLogic Query Input: Experimental Spectra (NMR, IR, MS) NIST NIST WebBook (EI-MS & Gas IR) Query->NIST SDBS AIST SDBS (Free Base NMR/IR) Query->SDBS Wiley Wiley KnowItAll (Exact Salt Form NMR/IR) Query->Wiley EvalNIST Match: Free Base MS Fail: Salt NMR NIST->EvalNIST EvalSDBS Match: Free Base NMR Fail: HBr Shift Effects SDBS->EvalSDBS EvalWiley Match: HBr Salt NMR Match: ATR-IR Wiley->EvalWiley Decision Optimal Choice: Wiley KnowItAll for Salts EvalNIST->Decision EvalSDBS->Decision EvalWiley->Decision

Caption: Logical relationship and decision matrix for spectral database cross-referencing.

Conclusion and Recommendations

When verifying the identity and purity of 3-aminoadamantan-1-ol hydrobromide, researchers cannot rely solely on free-base reference spectra. The protonated amine significantly alters both the NMR chemical shifts and the IR fingerprint region.

Recommendation: Utilize NIST for rapid MS validation, but rely on Wiley KnowItAll (or equivalent premium predictive databases) for NMR and IR cross-referencing. Always employ ATR-FTIR over KBr pellets to prevent moisture artifacts, and utilize MeOD for NMR to ensure complete solubility and deuterium exchange of the hydrobromide salt.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at: [Link]

  • Wiley Science Solutions. "KnowItAll Spectral Libraries." John Wiley & Sons, Inc. Available at:[Link]

  • Google Patents. "Method of producing 3-amino-1-adamantanol and acid addition salts thereof (RU2488577C1).

Sources

Validation

Biological activity comparison of 3-aminoadamantan-1-ol and its derivatives

Title: Biological Activity Comparison of 3-Aminoadamantan-1-ol and Its Derivatives: A Technical Guide Introduction & Mechanistic Overview 3-Aminoadamantan-1-ol (CAS 702-82-9), also known as 1-amino-3-adamantanol, is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity Comparison of 3-Aminoadamantan-1-ol and Its Derivatives: A Technical Guide

Introduction & Mechanistic Overview 3-Aminoadamantan-1-ol (CAS 702-82-9), also known as 1-amino-3-adamantanol, is a privileged polycyclic scaffold characterized by a rigid, tricyclic cage-like structure[1]. The presence of both a primary amine and a tertiary hydroxyl group on the adamantane core drastically alters its physicochemical and pharmacokinetic profile compared to unsubstituted amantadine. The hydroxyl group enhances aqueous solubility and introduces a critical hydrogen-bonding donor/acceptor site, which is vital for target specificity in modern drug design[1]. While historically recognized as the key intermediate for the synthesis of the anti-diabetic drug Vildagliptin, 3-aminoadamantan-1-ol and its derivatives exhibit a broad spectrum of intrinsic biological activities, ranging from NMDA receptor antagonism to viral M2 proton channel inhibition[1][2].

Comparative Biological Activity

1.1. Dipeptidyl Peptidase (DPP) Inhibition: DPP-4 vs. DPP-9 The most prominent application of 3-aminoadamantan-1-ol is in the synthesis of DPP-4 inhibitors for Type 2 diabetes management. Vildagliptin utilizes the bulky, lipophilic adamantane group to perfectly occupy the hydrophobic S1 pocket of the DPP-4 enzyme, preventing the degradation of Glucagon-like peptide-1 (GLP-1)[3]. Recent structure-activity relationship (SAR) studies have expanded this scaffold to target DPP-9, an enzyme implicated in tumor immunology and cellular signaling. By converting the amine of 3-aminoadamantan-1-ol into urea-containing derivatives, researchers achieved high selectivity for DPP-9 over DPP-4[4].

Table 1: Comparative DPP Inhibition Profile of Adamantane Derivatives

CompoundPrimary TargetIC50 (nM)Selectivity Index (DPP9/DPP4)Structural Modification
Vildagliptin DPP-4~3 nMLow (Non-selective)Cyanopyrrolidine N-alkylation
O-linked Adamantyl Carbamate (35) DPP-9~10-50 nMModerateCarbamate linkage
Urea Adamantyl Derivative (49) DPP-9< 10 nMHigh (~100x)Urea linkage via amine[4]

1.2. Antiviral Activity: Influenza A M2 Proton Channel Inhibition Amantadine is a classic blocker of the wild-type (WT) Influenza A M2 proton channel but is structurally ineffective against the prevalent S31N mutant. Derivatives synthesized from 3-aminoadamantan-1-ol, specifically adamantyl-benzyl compounds with an −NH2+​CH2​− linker, have demonstrated potent dual inhibition against both WT and S31N channels[2]. The hydroxyl group on the adamantane cage alters the binding thermodynamics within the mutated channel pore, restoring steric blockade efficacy.

Table 2: M2 Proton Channel Inhibition at 100 µM[2]

Compound / ScaffoldWT M2 Inhibition (%)S31N M2 Inhibition (%)Efficacy Profile
Amantadine (Baseline)> 90%< 10%WT Selective (Obsolete)
Compound 30f (Adamantyl-benzyl)> 80%> 80%Dual Active
Compound 30h (3,5-dihydroxyladamantane)> 80%> 80%Dual Active

1.3. Phosphodiesterase 4 (PDE4) Inhibition Beyond metabolic and viral targets, 3-aminoadamantan-1-ol has been conjugated with thieno[3,2-d]pyrimidine scaffolds to create selective PDE4 inhibitors. These derivatives show promising antimicrobial and anti-inflammatory activities, with specific compounds exhibiting inhibitory potency comparable to the standard PDE4 inhibitor, Rolipram[5].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Vildagliptin via Nucleophilic Substitution This protocol outlines the coupling of 3-aminoadamantan-1-ol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • Causality & Self-Validation: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to neutralize the HCl byproduct. This prevents the protonation of the primary amine on 3-aminoadamantan-1-ol, which would otherwise quench its nucleophilicity. Potassium iodide (KI) is added as a catalyst to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the substitution[3]. A TLC control (using starting materials as reference spots) validates the completion of the reaction.

  • Preparation: Dissolve 1.0 eq of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 1.1 eq of 3-aminoadamantan-1-ol in isopropyl acetate[3].

  • Catalysis & Base: Add 1.5 eq of anhydrous K2​CO3​ and 0.1 eq of KI.

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 4 hours. Monitor via TLC/HPLC.

  • Workup: Cool to room temperature. Filter the suspension to remove inorganic salts ( KCl , K2​CO3​ ).

  • Purification: Evaporate the solvent and recrystallize the crude oil from methyl ethyl ketone (MEK) to yield high-purity (2S)-vildagliptin[3].

Protocol B: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity

  • Causality & Self-Validation: Xenopus laevis oocytes are utilized because they lack endogenous M2 channels, providing a zero-background system. The voltage clamp technique directly measures proton flux as an electrical current. Applying a known M2 blocker (e.g., amantadine on WT) serves as a positive control to validate the assay's sensitivity[2].

  • Expression: Inject Xenopus oocytes with cRNA encoding either WT or S31N mutant Influenza A M2 channels. Incubate for 48-72 hours.

  • Perfusion: Place the oocyte in a recording chamber perfused with a standard Barth's solution (pH 7.5).

  • Clamping: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -20 mV[2].

  • Activation & Inhibition: Drop the extracellular pH to 5.5 to activate the M2 proton channel, recording the inward current. Introduce 100 µM of the 3-aminoadamantan-1-ol derivative into the pH 5.5 perfusate.

  • Data Analysis: Calculate the percentage of inhibition by comparing the steady-state current in the presence of the drug to the baseline current at pH 5.5[2].

Visualizations

Pathway GLP1 GLP-1 (Active) InactiveGLP1 GLP-1 (Inactive) GLP1->InactiveGLP1 Degradation Insulin Insulin Secretion (Blood Glucose Control) GLP1->Insulin Receptor Binding DPP4 DPP-4 Enzyme (Active) DPP4->GLP1 Cleavage Vildagliptin Vildagliptin (3-aminoadamantan-1-ol deriv.) Vildagliptin->DPP4 Competitive Inhibition

Fig 1. Mechanism of action of Vildagliptin (DPP-4 inhibition) in the GLP-1 signaling pathway.

Synthesis Proline L-Proline Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Proline->Intermediate 1. Chloroacetyl chloride 2. Dehydration/Cyanation Vildagliptin Vildagliptin (Target) Intermediate->Vildagliptin K2CO3, KI catalyst Adamantanol 3-aminoadamantan-1-ol Adamantanol->Vildagliptin Nucleophilic Substitution

Fig 2. Step-by-step synthetic workflow of Vildagliptin utilizing 3-aminoadamantan-1-ol.

References

  • BenchChem. "An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure". Source: benchchem.com.
  • ACS Publications. "Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin". Source: acs.org.
  • NIH PMC. "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel". Source: nih.gov.
  • ResearchGate. "Design, Synthesis, and Biological Activities of New Thieno[3,2- d ]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors". Source: researchgate.net.
  • New Drug Approvals. "VILDAGLIPTIN". Source: newdrugapprovals.org.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminoadamantan-1-ol hydrobromide

Essential Safety & Handling Guide: 3-Aminoadamantan-1-ol Hydrobromide A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal This guide is structured to provide not ju...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety & Handling Guide: 3-Aminoadamantan-1-ol Hydrobromide

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This guide is structured to provide not just a list of rules, but the scientific rationale behind them, ensuring a self-validating system of safety that builds confidence and protects you, your colleagues, and your research.

Hazard Profile: A Synthesis of Known Risks

The risk profile for 3-Aminoadamantan-1-ol hydrobromide is extrapolated from the known hazards of its parent molecule, 3-Amino-1-adamantanol, and related adamantane derivatives.

  • Primary Hazards: The free base, 3-Amino-1-adamantanol, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

  • Combustibility: The adamantane structure itself is a combustible solid.[5][6] As a fine powder, it can form dust clouds that may be explosive under certain conditions.[7]

  • Acid Salt Hazard: As a hydrobromide salt, the compound is acidic and may react with strong bases. Upon thermal decomposition or reaction with strong acids, it could potentially release toxic and corrosive hydrogen bromide gas.

Based on this profile, the compound must be handled as a hazardous substance, with particular attention paid to preventing inhalation of dust, and avoiding skin and eye contact.

Personal Protective Equipment (PPE): Your Primary Barrier

Personal Protective Equipment is the last line of defense in the hierarchy of safety controls, but it is a critical one.[8][9] The selection of appropriate PPE must be based on a thorough hazard assessment for each specific task.[10][11]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety GogglesMinimum Requirement. Must be ANSI Z87-marked with side shields to protect against dust and splashes.[5][10]
Face ShieldRequired for Splash Hazards. To be worn in addition to safety goggles when handling solutions, performing reactions, or during any activity with a risk of splashing.[10]
Hand Protection Chemical-Resistant GlovesMandatory. Nitrile rubber (NBR) gloves are recommended. Select gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes.[5] Always inspect gloves for tears or holes before use and change them immediately if contaminated.[1][12][13]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and clothing.[10]
Respiratory Protection Chemical Fume HoodPrimary Engineering Control. All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to hazardous dust and potential vapors.[14]
RespiratorFor non-routine or emergency situations. A NIOSH-approved N95 dust mask may be sufficient for weighing small quantities if a fume hood is not feasible, but a full-face respirator with appropriate cartridges is required if exposure limits are exceeded or during spill cleanup.[1]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure operational safety.

Engineering & Administrative Controls

Before any PPE is donned, proper engineering and administrative controls must be in place.

  • Designated Area: All work with 3-Aminoadamantan-1-ol hydrobromide powder should be performed in a designated area within a laboratory.[15] This area should be clearly marked.

  • Chemical Fume Hood: All manipulations of the solid that could generate dust—including weighing, transferring, and preparing solutions—must occur within a properly functioning chemical fume hood.[14]

  • Standard Operating Procedure (SOP): A lab-specific SOP must be written and reviewed by all personnel before work begins. This SOP should detail the specific quantities used, the steps of the procedure, and emergency contacts.

Step-by-Step Handling Protocol: Weighing the Solid

Weighing powders presents a significant risk of aerosolization. The following procedure is designed to mitigate this risk.

  • Preparation: Before bringing the compound into the fume hood, line the work surface with absorbent bench paper.[16]

  • Tare Container: Tare a sealed container (e.g., a vial with a cap) on a balance located outside the fume hood.

  • Transfer in Hood: Place the tared container and the stock bottle of 3-Aminoadamantan-1-ol hydrobromide inside the chemical fume hood.

  • Aliquot Powder: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use a spatula and avoid creating dust clouds. Keep containers closed as much as possible.[16]

  • Seal and Weigh: Securely close the lid on the now-filled container.

  • Decontaminate: Wipe the exterior of the sealed container with a damp cloth to remove any clinging dust before removing it from the fume hood.

  • Final Weighing: Weigh the sealed container on the balance. The difference in weight is the amount of powder transferred.

This "weigh-by-difference" or "tare-add-reweigh" method prevents the contamination of the balance and the laboratory environment.[12][15]

G cluster_0 Outside Fume Hood cluster_1 Inside Fume Hood Tare 1. Tare Sealed Container on Balance Transfer 2. Add Powder to Tared Container Tare->Transfer Move container into hood Weigh 5. Perform Final Weighing Seal 3. Seal Container Transfer->Seal Wipe 4. Decontaminate Container Exterior Seal->Wipe Wipe->Weigh Move container out of hood

Caption: Workflow for Safely Weighing Hazardous Powders.

Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[13][17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

  • Spills: For small spills, wear full PPE (including respiratory protection). Cover the spill with an absorbent, non-reactive material. Gently sweep or scoop the material into a labeled hazardous waste container. Clean the area with a wet method to avoid raising dust.[6][16] For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials contaminated with 3-Aminoadamantan-1-ol hydrobromide, including unused product, contaminated PPE (gloves, bench paper), and cleaning materials, must be treated as hazardous waste.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and durable container. The label must read "Hazardous Waste" and include the chemical name.

    • Contaminated Sharps: Needles or other sharps used to transfer solutions must be disposed of in an appropriate sharps container.[12]

  • Disposal Method:

    • This compound should not be disposed of down the drain or in regular trash.

    • Disposal must be handled through a licensed professional waste disposal service.[3]

    • The likely disposal route is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as HBr).[18]

G cluster_controls Hierarchy of Controls cluster_actions Application to Handling 3-Aminoadamantan-1-ol HBr Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering (Fume Hood) Admin Administrative (SOPs, Training) Eng_Action Work in a Chemical Fume Hood Engineering->Eng_Action PPE PPE (Least Effective) Admin_Action Follow Written SOPs & Receive Training Admin->Admin_Action PPE_Action Wear Gloves, Goggles, Lab Coat PPE->PPE_Action

Caption: Hierarchy of Controls Applied to Chemical Handling.

By integrating these principles of hazard assessment, equipment selection, and procedural diligence into your daily workflow, you can handle 3-Aminoadamantan-1-ol hydrobromide with the highest degree of safety and scientific integrity.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Safety D
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of California, Berkeley.
  • Adamantane-1,3-diamine dihydrochloride Safety D
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). LabRepCo.
  • 3-Amino-1-adamantanol SDS. ECHEMI.
  • Safety Data Sheet: Adamantane. (2021, August 12). Chemos GmbH&Co.KG.
  • Laboratory Safety Guidance.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • Personal protective equipment for handling Adamantane, 1-thiocyan
  • Safety D
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Environmental Health & Safety, University of California, Irvine.
  • Chemical Handling and Storage. Environmental Health and Safety, Carnegie Mellon University.
  • Safety Data Sheet: 3-Amino-1-adamantanol. Thermo Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • 3-Amino-1-Adamantanol SDS. Muby Chemicals.
  • 3-Amino-1-adamantanol Product Page. Sigma-Aldrich.
  • MSDS of 3-amino-1-adamantanol. (2012, April 9). Capot Chemical.
  • 3-Amino-1-adamantanol Safety Data Sheet. (2026, January 17). ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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